Product packaging for 2'-Aminoacetophenone(Cat. No.:CAS No. 551-93-9)

2'-Aminoacetophenone

Cat. No.: B046740
CAS No.: 551-93-9
M. Wt: 135.16 g/mol
InChI Key: GTDQGKWDWVUKTI-UHFFFAOYSA-N
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Description

2'-Aminoacetophenone is a valuable aromatic ketone and aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an amino group and an acetyl group on the phenyl ring, makes it a key synthon for the construction of diverse heterocyclic compounds, including quinoline, indole, and azole derivatives. In research settings, it is extensively utilized in the development of novel pharmaceutical candidates, particularly as a precursor for molecules with potential antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, this compound has significant relevance in chemical biology studies. It is a recognized precursor in the Pseudomonas aeruginosa quorum sensing pathway, where it is metabolized into alkylquinolones, key signaling molecules that regulate virulence factor production and biofilm formation. Research utilizing this compound thus provides critical insights into bacterial communication mechanisms and offers a pathway for developing novel anti-infective strategies that target quorum sensing. Its mechanism of action in this context is indirect, serving as a biosynthetic intermediate. Researchers value this compound for its dual functionality, which allows for facile functionalization and incorporation into more complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B046740 2'-Aminoacetophenone CAS No. 551-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminophenyl)ethanone
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InChI

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3
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InChI Key

GTDQGKWDWVUKTI-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1N
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Molecular Formula

C8H9NO
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Related CAS

25384-14-9 (hydrochloride)
Record name o-Aminoacetophenone
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DSSTOX Substance ID

DTXSID4052213
Record name 2'-Aminoacetophenone
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Molecular Weight

135.16 g/mol
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Physical Description

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid
Record name o-Aminoacetophenone
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Boiling Point

BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg
Record name O-AMINOACETOPHENONE
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER
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Vapor Pressure

0.00989 [mmHg]
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Color/Form

YELLOW OILY LIQUID, YELLOW CRYSTALS

CAS No.

551-93-9, 27941-88-4
Record name 2′-Aminoacetophenone
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Record name 2'-Aminoacetophenone
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Melting Point

20 °C
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Foundational & Exploratory

o-Aminoacetophenone physical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical Characteristics of o-Aminoacetophenone

Introduction

o-Aminoacetophenone (also known as 2'-Aminoacetophenone or 2-Acetylaniline) is an aromatic organic compound with the chemical formula C₈H₉NO.[1][2] It is structurally defined as an acetophenone molecule with an amino group substituted at the ortho position of the phenyl ring.[3][4] This compound presents as a yellow to yellow-brown liquid and is recognized by its characteristic grape-like odor.[3][4]

In the realm of drug development and research, o-aminoacetophenone serves as a versatile intermediate and building block for the synthesis of various heterocyclic compounds and pharmaceuticals, including quinazolinones and agents with anti-inflammatory and antibacterial properties.[5] It is also identified as a key volatile flavor component in certain foods and a pheromone produced by virgin honeybee queens.[3][4] Furthermore, its presence can be used as a biomarker for detecting Pseudomonas aeruginosa infections.[2][4] This guide provides a detailed overview of its core physical and chemical properties, supported by experimental methodologies and logical workflows relevant to its application.

Physicochemical Properties

The fundamental physical and chemical characteristics of o-Aminoacetophenone are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: General Physical and Chemical Properties of o-Aminoacetophenone
PropertyValueSource
CAS Number 551-93-9[6]
Molecular Formula C₈H₉NO[1][2]
Molar Mass 135.16 g/mol [1][2]
Appearance Yellow to yellow-brown liquid[1][2][3]
Odor Grape-like, sweet, somewhat animal-floral[3][4]
Melting Point 20 °C (68 °F)[1][2][7]
Boiling Point 85-90 °C at 0.5 mmHg[1][3][8]70-71 °C at 3 torr[1][2]
Density 1.112 g/mL at 25 °C[1][4][8]1.117 to 1.120 g/mL at 20 °C[6]
Refractive Index (n20/D) 1.614[1][8]1.61400 to 1.61700[6]
Vapor Pressure 0.0258 mmHg at 25 °C[1][2]0.009890 mmHg at 25 °C[6]
Flash Point >112 °C (>230 °F)[1][2]113 °C (235.4 °F) - closed cup[8]
pKa (Predicted) 2.31 ± 0.10[1][2]
LogP (o/w) 1.63[1][6]
Storage Temperature 2-8°C, under nitrogen, in tightly sealed containers[1][6][8]
Table 2: Solubility Profile of o-Aminoacetophenone
SolventSolubilitySource
Water Practically insoluble; estimated at 3555 mg/L at 25 °C[5][6]
Alcohol (Ethanol) Soluble[5][6]
Ether Soluble[5]
Acetone Soluble[5]
Dichloromethane Sparingly soluble[1][2][4]
DMSO Slightly soluble[1][2][4]
Methanol Slightly soluble[1][2][4]
Fats Soluble[5]

Experimental Protocols

The determination of the physicochemical properties listed above involves standard laboratory techniques. Below are overviews of the methodologies typically employed.

Melting Point Determination

The melting point is determined using a melting point apparatus.

  • Sample Preparation: A small amount of the solid o-Aminoacetophenone (cooled below its 20°C melting point) is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid. For o-Aminoacetophenone, this would require a cooled stage apparatus.

Boiling Point Determination

The boiling point is measured at reduced pressure to prevent decomposition.

  • Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Procedure: The o-Aminoacetophenone sample is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure (e.g., 0.5 mmHg).[1][3] The flask is then heated gently.

  • Measurement: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Density and Refractive Index Measurement
  • Density: A calibrated pycnometer or a digital density meter is used. The instrument is first tared with air and then with deionized water to confirm calibration at a specific temperature (e.g., 25 °C). The density of the o-Aminoacetophenone sample is then measured directly.[1][8]

  • Refractive Index: A few drops of the liquid sample are placed on the prism of a calibrated refractometer (e.g., an Abbé refractometer). The measurement is taken at a specified temperature (typically 20°C) using a specific wavelength of light (usually the sodium D-line, 589 nm).[1][6]

Spectroscopic Analysis

Spectroscopic methods are crucial for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer, often with an ATR (Attenuated Total Reflectance) accessory for liquid samples. The spectrum reveals characteristic absorption bands for the functional groups present, such as the N-H stretches of the amine, the C=O stretch of the ketone, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. This confirms the molecular mass of 135.16 g/mol and provides further structural evidence.[3]

Logical and Experimental Workflows

o-Aminoacetophenone is a key starting material in multi-step organic synthesis and a target analyte in biomarker discovery. The following diagrams illustrate these logical workflows.

G cluster_synthesis Workflow: Pharmaceutical Synthesis start o-Aminoacetophenone (Starting Material) reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction Step 1 reagent + Synthesis Reagent (e.g., Aromatic Aldehyde) reagent->reaction intermediate Intermediate Product (e.g., Dihydroquinolinone) reaction->intermediate Step 2 purify Purification (Chromatography, Recrystallization) intermediate->purify Step 3 final Active Pharmaceutical Ingredient (API) purify->final Step 4

Caption: Synthetic pathway from o-Aminoacetophenone to a target API.

G cluster_biomarker Workflow: Biomarker Detection sample Collect Biological Sample (e.g., Breath, Culture Medium) extraction Volatile Compound Extraction (e.g., SPME) sample->extraction Step 1 analysis GC-MS Analysis extraction->analysis Step 2 detection Detect o-Aminoacetophenone Signature Peak analysis->detection Step 3 result Indication of Pseudomonas aeruginosa Presence detection->result Step 4

Caption: Use of o-Aminoacetophenone as a biomarker for infection.

References

Spectroscopic Analysis of 2'-Aminoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the key spectral data for 2'-Aminoacetophenone (C₈H₉NO), a significant volatile aromatic compound. The information presented is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a consolidated resource for the characterization of this molecule.

Compound Overview

This compound is an aromatic ketone that is a derivative of acetophenone. It is recognized for its characteristic grape-like odor and is a subject of interest in various fields, including flavor and fragrance chemistry, clinical diagnostics as a potential biomarker for Pseudomonas aeruginosa infections, and as a starting material in organic synthesis.[1][2] Accurate spectral analysis is crucial for its identification and quantification.

Spectroscopic Data

The following sections summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented was acquired in a chloroform-d (CDCl₃) solvent.[3][4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.74dd1HH-6'
7.28ddd1HH-4'
6.70dd1HH-3'
6.64ddd1HH-5'
6.20 (approx.)br s2H-NH₂
2.61s3H-CH₃

Abbreviations: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
200.5C=O
151.2C-2'
134.4C-4'
131.5C-6'
118.9C-1'
116.8C-5'
115.8C-3'
28.1-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum for this compound was obtained from a neat sample in a capillary cell.[5]

Wavenumber (cm⁻¹)IntensityAssignment
3470 - 3320Strong, BroadN-H stretch (amine)
3050 - 3000MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch
1640StrongC=O stretch (ketone)
1615, 1580Strong, MediumC=C stretch (aromatic)
1560StrongN-H bend (amine)
750StrongC-H out-of-plane bend (ortho-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented is from electron ionization (EI) mass spectrometry.[6]

m/zRelative Intensity (%)Assignment
13585[M]⁺ (Molecular Ion)
120100[M-CH₃]⁺
9298[M-CH₃CO]⁺
6545[C₅H₅]⁺

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Prepare Sample (e.g., dissolve in solvent) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Process Raw Data (e.g., Fourier Transform) NMR->Process IR->Process MS->Process Analyze Analyze Spectra (Peak picking, Integration) Process->Analyze Interpret Interpret Data & Structure Elucidation Analyze->Interpret Confirm Confirm Structure of This compound Interpret->Confirm

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. These protocols may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • ¹H NMR Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same locked and shimmed sample.

    • Tune the probe to the ¹³C frequency.

    • Set the spectral width to approximately 240 ppm, centered around 120 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[7][8]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C). Integrate the peaks in the ¹H spectrum and identify peak multiplicities.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the prepared salt plates with the sample in the spectrometer's sample holder.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this is typically done via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS) system.

  • Ionization: The sample is ionized using Electron Ionization (EI). In this method, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion, and the fragmentation pattern provides structural information.

References

A Technical Guide to 2'-Aminoacetophenone (2-AA) as a Key Metabolite in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic antibiotic resistance and its ability to cause severe nosocomial infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] A key aspect of its pathogenicity is a sophisticated cell-to-cell communication system known as quorum sensing (QS), which coordinates the expression of virulence factors.[1] Central to this network is the volatile metabolite 2'-Aminoacetophenone (2-AA), a molecule responsible for the characteristic grape-like odor of P. aeruginosa cultures.[1][2][3] Once considered merely a metabolic byproduct, 2-AA is now recognized as a critical signaling molecule that modulates virulence, promotes antibiotic tolerance, and orchestrates the pathogen's interaction with the host immune system. This guide provides an in-depth technical overview of the biosynthesis, regulation, biological functions, and analytical methodologies related to 2-AA, highlighting its significance as a potential biomarker and therapeutic target.

Biosynthesis and Regulation of 2-AA

The production of 2-AA in P. aeruginosa is intricately linked to tryptophan catabolism via the kynurenine pathway.[4][5] This pathway serves as the primary source of anthranilate, a crucial precursor for the synthesis of numerous quorum-sensing molecules, including 2-AA.[4][6]

The Kynurenine Pathway for 2-AA Synthesis

The conversion of tryptophan to anthranilate involves a three-step enzymatic cascade:

  • Tryptophan 2,3-dioxygenase (KynA): Initiates the pathway by converting L-tryptophan to N-formylkynurenine.[6]

  • Kynurenine formamidase (KynB): Catalyzes the conversion of N-formylkynurenine to L-kynurenine.[6]

  • Kynureninase (KynU): Cleaves L-kynurenine to produce anthranilate.[6]

Anthranilate is then utilized as a precursor for the synthesis of 2-AA and other critical signaling molecules known as 4-hydroxy-2-alkylquinolines (HAQs), such as PQS (Pseudomonas Quinolone Signal) and its precursor HHQ.[6][7]

G Figure 1: 2-AA Biosynthesis via the Kynurenine Pathway cluster_kyn Kynurenine Pathway cluster_pqs PQS & 2-AA Synthesis Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine KynA Kynurenine Kynurenine Formylkynurenine->Kynurenine KynB Anthranilate Anthranilate Kynurenine->Anthranilate KynU Two_AA 2-Aminoacetophenone Anthranilate->Two_AA pqs operon dependent HAQs HAQs (HHQ, PQS, etc.) Anthranilate->HAQs pqsA,B,C,D,E,H

Figure 1: 2-AA Biosynthesis via the Kynurenine Pathway.
Genetic Regulation

The synthesis of 2-AA is tightly controlled by the pqs quorum-sensing system, which is governed by the master transcriptional regulator MvfR (PqsR) .[8][9][10] MvfR, a LysR-type transcriptional regulator, is activated by HAQ signal molecules (HHQ and PQS).[11] Upon activation, MvfR directly induces the transcription of the pqsABCDE operon, which encodes the enzymes responsible for converting anthranilate into HAQs and 2-AA.[8][10][12] Consequently, P. aeruginosa strains with mutations in mvfR or pqsA are deficient in 2-AA production.[8][9][13] The entire MvfR/PQS system is integrated into the broader QS network, being positively regulated by the Las system.[10]

G Figure 2: Regulatory Network of 2-AA Production cluster_kyn Kynurenine Pathway LasR LasR MvfR MvfR (PqsR) LasR->MvfR Activates pqsABCDE pqsABCDE operon MvfR->pqsABCDE Activates PQS_HHQ PQS/HHQ pqsABCDE->PQS_HHQ Synthesizes Two_AA 2-AA pqsABCDE->Two_AA Synthesizes kynABU kynA, kynBU Anthranilate Anthranilate PQS_HHQ->MvfR Binds & Activates Tryptophan Tryptophan Anthranilate->pqsABCDE Precursor

Figure 2: Regulatory Network of 2-AA Production.

Biological Functions and Role in Virulence

2-AA is a pleiotropic molecule that influences multiple aspects of P. aeruginosa physiology and its interactions with the host.

  • Interspecies Competition: As a volatile organic compound, 2-AA can act as a signaling molecule to other bacterial species. For instance, it has been shown to specifically activate the LuxR quorum-sensing regulator in Vibrio fischeri.[14]

  • Antibiotic Tolerance: 2-AA promotes the formation of antibiotic-tolerant persister cells, which complicates the treatment of chronic infections.[12][15]

  • Host Immune Modulation: 2-AA is a potent immunomodulatory agent. It can dampen inflammatory processes while increasing host survival and pathogen persistence, effectively switching the infection to a chronic mode.[16] In macrophages, 2-AA interferes with autophagy and lipid biosynthesis, which impairs the cell's ability to clear the bacteria.[8][17][18] This is achieved, in part, through epigenetic reprogramming mediated by histone deacetylase 1 (HDAC1).[17]

  • Iron Acquisition: While not a siderophore itself, 2-AA's regulatory network is linked to iron homeostasis. The PQS system, which controls 2-AA, is interconnected with the regulation of iron acquisition systems like pyoverdine and pyochelin, essential for scavenging iron in the iron-limited host environment.[19][20][21]

Quantitative Analysis of 2-AA

The production of 2-AA varies depending on the bacterial strain, growth phase, and culture conditions. Its synthesis typically begins early in the growth cycle, with concentrations peaking as the culture enters the stationary phase.[22][23]

ParameterValue / ObservationStrain / ConditionReference
Peak Production Time ~22 hours post-incubationP. aeruginosa in Tryptophan Medium[23]
Concentration Decline Decreased rapidly to 40 µM by 80 hoursP. aeruginosa in Tryptophan Medium[23]
Exogenous Concentration for Effect 200 µMUsed to restore intracellular bacterial burden in macrophages infected with 2-AA deficient mutants[8]
In Vitro Headspace Conc. High (millimol/mol range)20 clinical isolates on Sheep Blood Agar[24]
Breath Test Sensitivity 93.8%CF patients with P. aeruginosa[24][25]
Breath Test Specificity 69.2%CF patients with P. aeruginosa[24][25]
Breath Test Median Value 242 (arbitrary units)CF patients with P. aeruginosa[25]
Breath Test Control Value 0 (arbitrary units)Healthy controls & CF patients w/o P. aeruginosa[25]

Table 1: Summary of Quantitative Data for 2-AA in P. aeruginosa.

Methodologies for Studying 2-AA

The detection and quantification of 2-AA from biological samples are crucial for research and diagnostic applications. Several robust methods have been developed for this purpose.[3][26]

Sample Preparation: Extraction of 2-AA from Culture Supernatant

This protocol describes a standard liquid-liquid extraction method suitable for preparing 2-AA for analysis by chromatography or spectroscopy.[22][23]

  • Culture Growth: Grow P. aeruginosa in a suitable liquid medium (e.g., LB or a defined medium supplemented with tryptophan) at 37°C with shaking for 20-24 hours.

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the cell-free supernatant.

  • Alkalinization: Adjust the pH of the supernatant to ~10 to ensure 2-AA is in its non-protonated, more organic-soluble form.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of an organic solvent, such as diethyl ether or ethyl acetate. Vortex vigorously and allow the phases to separate.

  • Collection of Organic Phase: Carefully collect the upper organic layer containing the extracted 2-AA.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., methanol, acetonitrile) compatible with the subsequent analytical method.

Analytical Technique: LC-MS/MS for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of small molecules like 2-AA from complex biological matrices.

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18) is typically used.[27]

    • Mobile Phase: A gradient elution using a mixture of water with an acid (e.g., 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.[27][28]

    • Flow Rate: A typical analytical flow rate is around 0.2-0.5 mL/min.

    • Temperature: The column oven is often maintained at a constant temperature (e.g., 35-40°C) for reproducibility.[29]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode is effective for 2-AA.[29]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific transition minimizes interference from other matrix components.

    • Calibration: A standard curve is generated using known concentrations of a pure 2-AA standard to allow for absolute quantification of the analyte in the unknown samples.

G Figure 3: Experimental Workflow for 2-AA Quantification Culture P. aeruginosa Culture (24h) Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extract Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 3: Experimental Workflow for 2-AA Quantification.

Clinical Significance and Drug Development

The crucial role of 2-AA in P. aeruginosa pathogenesis makes it a molecule of significant clinical interest.

  • Biomarker of Infection: As a volatile compound produced specifically and in high quantities by P. aeruginosa, 2-AA is a promising breath biomarker for detecting lung infections in cystic fibrosis patients, potentially allowing for earlier diagnosis and intervention.[24][25]

  • Therapeutic Target: The MvfR regulatory protein is a prime target for the development of anti-virulence drugs. Antagonists that block MvfR activity have been shown to effectively shut down the production of 2-AA and other HAQ virulence factors.[30] This strategy aims to disarm the pathogen rather than kill it, which may reduce the selective pressure for developing antibiotic resistance. Targeting the MvfR-PQS-2-AA axis represents a novel host-directed therapeutic approach against persistent P. aeruginosa infections.[17]

Conclusion

This compound has emerged from being a simple odorous byproduct to a central player in the virulence and host-pathogen interactions of P. aeruginosa. Its biosynthesis via the kynurenine pathway is tightly regulated by the MvfR quorum-sensing system. 2-AA's functions in promoting antibiotic persistence and modulating the host immune response to favor chronic infection underscore its importance in pathogenicity. The development of robust analytical methods for its detection has paved the way for its use as a clinical biomarker. For drug development professionals, the regulatory pathway controlling 2-AA synthesis, particularly the MvfR transcriptional regulator, presents a highly attractive target for novel anti-virulence strategies aimed at mitigating the significant threat posed by P. aeruginosa.

References

The Natural Occurrence of 2'-Aminoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Aminoacetophenone (2-AA) is a naturally occurring aromatic ketone with significant biological activities. It is a known microbial volatile organic compound, most notably produced by the opportunistic pathogen Pseudomonas aeruginosa, where it contributes to the bacterium's characteristic grape-like odor and plays a role in virulence and inter-kingdom signaling. Beyond its microbial origins, 2-AA has been identified as a pheromone in honeybees and a flavor compound in certain foods and beverages, such as masa corn flour and some white wines, where it can contribute to atypical aging off-flavors. This technical guide provides an in-depth overview of the natural occurrence of 2-AA, its biosynthetic pathways, its interactions with host signaling pathways, and detailed experimental protocols for its detection and quantification.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, from bacteria to insects and plants. The following table summarizes the quantitative data on its occurrence.

Natural SourceOrganism/ProductConcentration/AmountReference(s)
Bacteria Pseudomonas aeruginosaVaries with strain and culture conditions. Can be a key diagnostic marker.[1]
Insects Virgin Honeybee Queens (Apis mellifera)Functions as a repellent pheromone released in feces.[2]
Beverages White Wines (e.g., Riesling, Muscat)0.7 to 12.8 µg/L; concentrations >0.5 µg/L can result in "untypical aging off-flavor" (UTA).[2]
Food Products Masa Corn FlourKey volatile flavor component.[2]
Other Chestnut Honey>154 ppb[2]

Biosynthesis of this compound

The primary characterized biosynthetic pathway for 2-AA is in the bacterium Pseudomonas aeruginosa. The synthesis is intricately linked to the quorum-sensing-regulated pqs operon.

Proposed Biosynthetic Pathway in Pseudomonas aeruginosa

The biosynthesis of 2-AA is believed to originate from anthranilate, a precursor derived from the kynurenine pathway or an alkyl quinolone-specific anthranilate synthase. The initial steps are catalyzed by enzymes encoded by the pqsABCDE operon.

  • Activation of Anthranilate: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilate to form anthraniloyl-CoA.

  • Condensation Reaction: The enzyme PqsD, a condensing enzyme, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form (2-aminobenzoyl)acetyl-CoA.

  • Proposed Subsequent Steps: While the precise enzymatic steps to 2-AA from (2-aminobenzoyl)acetyl-CoA are not fully elucidated, it is hypothesized that a subsequent decarboxylation or other enzymatic modification leads to the formation of 2-AA.

2-Aminoacetophenone Biosynthesis Proposed Biosynthetic Pathway of this compound in Pseudomonas aeruginosa Anthranilate Anthranilate AnthraniloylCoA Anthraniloyl-CoA Anthranilate->AnthraniloylCoA ATP, CoA Intermediate (2-aminobenzoyl)acetyl-CoA AnthraniloylCoA->Intermediate MalonylCoA Malonyl-CoA MalonylCoA->Intermediate TwoAA This compound Intermediate->TwoAA PqsA PqsA PqsA->AnthraniloylCoA PqsD PqsD PqsD->Intermediate UnknownEnzyme Putative Enzyme(s) UnknownEnzyme->TwoAA

Caption: Proposed biosynthesis of this compound.

Host Signaling Pathways Modulated by this compound

2-AA, as a microbial volatile, can interact with and modulate host cellular signaling pathways, particularly those related to the immune response. While a specific cell surface receptor for 2-AA has not yet been identified, its effects on intracellular signaling cascades have been documented.

Modulation of MAPK and NF-κB Signaling

2-AA has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in host cells. These pathways are central to the regulation of inflammation, cell survival, and apoptosis. 2-AA can induce oxidative stress, leading to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which can, in turn, trigger apoptotic pathways. Furthermore, 2-AA can modulate the activation of NF-κB, a key transcription factor in the inflammatory response.

Interference with Autophagy and Lipid Metabolism

In macrophages, 2-AA has been observed to interfere with autophagy and regulate lipid biosynthesis. This can impact the ability of these immune cells to clear intracellular pathogens like P. aeruginosa.[3]

2-Aminoacetophenone Signaling Host Cell Signaling Pathways Modulated by this compound TwoAA This compound OxidativeStress Oxidative Stress (ROS Generation) TwoAA->OxidativeStress NFkB NF-κB Pathway TwoAA->NFkB Autophagy Autophagy Interference TwoAA->Autophagy LipidMetabolism Lipid Metabolism Regulation TwoAA->LipidMetabolism CellMembrane Cell Membrane MAPK MAPK Pathway (JNK, p38) OxidativeStress->MAPK Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation ImmuneEvasion Pathogen Persistence Autophagy->ImmuneEvasion LipidMetabolism->ImmuneEvasion

Caption: Host signaling pathways affected by this compound.

Experimental Protocols

Accurate detection and quantification of 2-AA are crucial for research and quality control. The following sections provide detailed methodologies for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for 2-AA Quantification in Microbial Cultures

This protocol is adapted from methodologies used for the analysis of volatile compounds in complex matrices.

4.1.1. Sample Preparation (Solid-Phase Microextraction - SPME)

  • Culture Preparation: Grow the microbial culture (e.g., P. aeruginosa) in a suitable liquid medium in a headspace vial.

  • Internal Standard: Spike the culture with a known concentration of an appropriate internal standard (e.g., deuterated 2-AA).

  • SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the culture vial.

  • Extraction Conditions: Incubate the vial at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds onto the fiber.

4.1.2. GC-MS Analysis

  • Injection: Introduce the SPME fiber into the GC inlet for thermal desorption of the analytes.

  • Gas Chromatograph (GC) Parameters:

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 2-AA (e.g., m/z 135, 120, 92) and the internal standard.

  • Quantification: Create a calibration curve using standards of known 2-AA concentrations and calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

GC-MS Workflow Workflow for GC-MS Quantification of this compound Sample Microbial Culture Spike Spike with Internal Standard Sample->Spike SPME Headspace SPME Spike->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: GC-MS workflow for this compound analysis.

High-Performance Thin-Layer Chromatography-Fluorescence Detection (HPTLC-FLD) for 2-AA in Wine

This method is suitable for the rapid screening of 2-AA in wine samples.[4]

4.2.1. Sample Preparation

  • Liquid-Liquid Extraction:

    • To 10 mL of wine, add an internal standard (e.g., 2-amino-4-methoxyacetophenone).

    • Extract twice with 5 mL of tert-butyl methyl ether by vigorous shaking.

    • Combine the organic layers.

  • Cleanup:

    • Wash the combined organic extract with a basic solution (e.g., 0.1 M NaOH) to remove acidic interferences.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of methanol).

4.2.2. HPTLC-FLD Analysis

  • Plate Application: Apply the reconstituted samples and standards to an HPTLC amino plate.

  • Development: Develop the plate in a chamber with a mobile phase of methylene chloride/toluene (7:3, v/v).

  • Fluorescence Enhancement: After development, dry the plate and dip it into a solution of hexane-paraffin to enhance fluorescence.

  • Detection: Scan the plate using a fluorescence scanner with an excitation wavelength of 366 nm and an emission wavelength above 400 nm.

  • Quantification: Quantify 2-AA by comparing the fluorescence intensity of the sample spots to those of the standards.

Fluorometric Assay for 2-AA Quantification

This protocol is based on the general principle of derivatizing primary aromatic amines to form fluorescent products.

4.3.1. Reagents and Equipment

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone).

  • Borate buffer (pH 9.0).

  • This compound standards.

  • Fluorometer or fluorescence microplate reader.

4.3.2. Assay Procedure

  • Standard Curve Preparation: Prepare a series of 2-AA standards in the desired concentration range in the borate buffer.

  • Sample Preparation: Prepare the sample containing 2-AA in the borate buffer.

  • Derivatization:

    • To an aliquot of each standard and sample in a microplate well or cuvette, rapidly add the fluorescamine solution.

    • Mix immediately. The reaction is very fast.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

  • Quantification: Determine the concentration of 2-AA in the sample by interpolating its fluorescence reading on the standard curve.

Conclusion

This compound is a multifaceted natural product with significant implications in microbial pathogenesis, insect communication, and food chemistry. Understanding its natural occurrence, biosynthesis, and biological activities is crucial for researchers in drug development targeting bacterial virulence, as well as for scientists in the food and beverage industry aiming to control flavor profiles. The detailed experimental protocols provided in this guide offer a robust framework for the accurate detection and quantification of this important molecule, facilitating further research into its diverse roles in nature.

References

2'-Aminoacetophenone safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 2'-Aminoacetophenone

Introduction

This compound (CAS No. 551-93-9), also known as 2-Acetylaniline, is an aromatic ketone widely utilized as a laboratory chemical and an intermediate in the manufacturing of pharmaceuticals and other substances.[1][2] Its characteristic grape-like odor is of diagnostic importance in detecting Pseudomonas aeruginosa growth.[3][4] Given its applications, a thorough understanding of its safety profile and handling requirements is paramount for researchers, scientists, and drug development professionals to ensure personnel safety and procedural integrity. This guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are irritation to the skin, eyes, and respiratory system.[5] The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these risks.

Data Presentation: GHS Hazard Classification

CategoryClassificationHazard StatementSignal WordPictogram
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][6]Warning[1][6]GHS07 (Exclamation Mark)[7]
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation.[1][6]Warning[1][6]GHS07 (Exclamation Mark)[7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[1][6]Warning[1][6]GHS07 (Exclamation Mark)[7]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[5][8]Warning[8]GHS07 (Exclamation Mark)

Precautionary Statements (P-phrases):

To mitigate the identified hazards, the following precautionary measures are essential:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][6]

  • P264: Wash skin thoroughly after handling.[2][6]

  • P271: Use only outdoors or in a well-ventilated area.[2][6]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][6]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

  • P405: Store locked up.[1]

  • P501: Dispose of contents/container in accordance with local regulations.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Data Presentation: Physical and Chemical Properties

PropertyValue
Molecular Formula C8H9NO[5][6]
Molecular Weight 135.16 g/mol [6]
Appearance Clear, viscous liquid; Dark yellow to dark brown.[5][6][7]
Odor Grape-like, sweet.[3]
Melting Point 20 °C / 68 °F[5]
Boiling Point 85 - 90 °C at 0.5 - 0.7 hPa[6]
Flash Point 112 - 113 °C / 233.6 - 235.4 °F (closed cup)[5]
Density 1.112 g/mL at 25 °C
Refractive Index n20/D 1.614
Storage Temperature Recommended: 2 - 8 °C (Refrigerated).[6][9]

Safe Handling and Storage

Handling Protocols:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to prevent vapor formation.[2][10]

  • Avoid all contact with skin and eyes and prevent inhalation of vapor or mist.[6][7]

  • Wash hands thoroughly before breaks and at the end of the workday.[2][6]

  • Use appropriate personal protective equipment (PPE) as detailed in Section 4.[9]

  • Keep away from heat, sparks, and flame.[9]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[2][6][9]

  • Keep the container tightly closed to prevent exposure to air and moisture.[5][6][7]

  • Refrigerated storage (2-8°C) is recommended.[6][9]

  • Store away from incompatible materials.[5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical to minimize exposure.

Data Presentation: Exposure Controls & Personal Protective Equipment

Control TypeSpecification
Engineering Controls Facilities should be equipped with an eyewash station and a safety shower.[9] Use adequate ventilation to keep airborne concentrations low.[9]
Eye/Face Protection Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5][6]
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.[6] Wear appropriate protective clothing or a lab coat to prevent skin exposure.[5][7]
Respiratory Protection Under normal use with adequate ventilation, no respiratory protection is needed.[5] If ventilation is inadequate or risk assessment indicates a need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[6]

Mandatory Visualization: PPE Selection Workflow

PPE_Selection cluster_start Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Required Personal Protective Equipment (PPE) start Handling this compound controls Is the work area well-ventilated? (e.g., Fume Hood) start->controls ppe_standard Standard PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat controls->ppe_standard  Yes ppe_enhanced Enhanced PPE: - Standard PPE PLUS - Approved Respirator (e.g., ABEK cartridge) controls->ppe_enhanced  No / Risk of Aerosolization First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale 1. Move to Fresh Air 2. Give artificial respiration if not breathing inhalation->action_inhale action_skin 1. Remove contaminated clothing 2. Wash with soap and plenty of water skin->action_skin action_eye 1. Rinse with water for 15+ mins 2. Remove contact lenses if possible eye->action_eye action_ingest 1. Rinse mouth with water 2. DO NOT induce vomiting ingestion->action_ingest seek_medical Consult a Physician action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical Spill_Response spill Spill Detected evacuate Evacuate Non-Essential Personnel Ensure Area is Ventilated spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill Prevent entry into drains ppe->contain absorb Absorb with Inert Material (e.g., sand, vermiculite) contain->absorb collect Collect into Closed Container Label as Hazardous Waste absorb->collect dispose Dispose of Waste (Follow local regulations) collect->dispose

References

An In-depth Technical Guide on the Core Degradation Pathways of 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and putative microbial degradation pathways of 2'-Aminoacetophenone. Drawing from existing literature on the metabolism of this compound and structurally analogous compounds, this document outlines both reductive and oxidative catabolic routes. It is designed to serve as a foundational resource for researchers in microbiology, enzymology, and drug development.

Introduction

This compound is an aromatic ketone that serves as a signaling molecule in some bacteria, such as Pseudomonas aeruginosa, and is a metabolite of tryptophan. Understanding its degradation is crucial for various fields, from bioremediation to the study of microbial communication and its impact on host-pathogen interactions. Microbial catabolism of this compound appears to proceed through two principal types of pathways: a reductive pathway and a putative oxidative pathway.

Reductive Degradation Pathway

The reductive pathway involves the initial reduction of the ketone group of this compound. This has been observed in several bacterial species, including Arthrobacter sulfureus and Burkholderia sp.

The first step is the stereospecific reduction of this compound to 2-amino-1-phenylethanol. Arthrobacter sulfureus has been shown to produce (S)-2-amino-1-phenylethanol, while a newly isolated Burkholderia sp. produces the (R)-enantiomer. This reaction is catalyzed by an NADPH-dependent 2-aminoacetophenone reductase.

While the direct downstream metabolism of 2-amino-1-phenylethanol has not been fully elucidated, a plausible pathway can be inferred from the degradation of the analogous compound, 2-phenylethanol, in Pseudomonas putida. In this bacterium, 2-phenylethanol is oxidized to phenylacetaldehyde, which is then further oxidized to phenylacetic acid. By analogy, 2-amino-1-phenylethanol is likely oxidized to 2-aminophenylacetaldehyde and then to 2-aminophenylacetic acid. 2-aminophenylacetic acid can then be expected to be further degraded, likely through pathways involving ring cleavage.

Reductive_Degradation_Pathway AAP This compound APE 2-Amino-1-phenylethanol AAP->APE 2-Aminoacetophenone reductase (NADPH) APAAld 2-Aminophenylacetaldehyde APE->APAAld Alcohol dehydrogenase APAA 2-Aminophenylacetic acid APAAld->APAA Aldehyde dehydrogenase RingCleavage Ring Cleavage Products APAA->RingCleavage Further Degradation

Caption: Reductive degradation pathway of this compound.

Putative Oxidative Degradation Pathway

An oxidative degradation pathway for this compound is hypothesized based on the well-documented degradation of the structurally similar compound, acetophenone, by Arthrobacter species. This pathway is initiated by a Baeyer-Villiger monooxygenase (BVMO).

The proposed first step is the oxidation of this compound by a BVMO to yield 2-aminophenyl acetate. This ester would then be hydrolyzed by an esterase to produce 2-aminophenol and acetate.

The degradation of 2-aminophenol is well-characterized in several bacteria, including Pseudomonas species. It proceeds via a meta-cleavage pathway, initiated by the enzyme 2-aminophenol-1,6-dioxygenase, which cleaves the aromatic ring to form 2-aminomuconic 6-semialdehyde.[1][2] This intermediate is then further metabolized through a series of enzymatic steps, ultimately leading to intermediates of central metabolism, such as pyruvate and acetyl-CoA.[2]

Oxidative_Degradation_Pathway AAP This compound APA 2-Aminophenyl acetate AAP->APA Baeyer-Villiger monooxygenase (putative) AP 2-Aminophenol APA->AP Esterase AMS 2-Aminomuconic 6-semialdehyde AP->AMS 2-Aminophenol-1,6-dioxygenase CentralMetabolism Central Metabolism (Pyruvate, Acetyl-CoA) AMS->CentralMetabolism Downstream pathway enzymes

Caption: Putative oxidative degradation pathway of this compound.

Quantitative Data

The following table summarizes the available quantitative data on the degradation of this compound and related compounds.

CompoundOrganismEnzyme/ConditionProductYield/ActivityReference
This compoundArthrobacter sulfureusResting cells with glucose(S)-2-amino-1-phenylethanol75% yield in 6 h--INVALID-LINK--
This compoundBurkholderia sp. YTPurified 2-aminoacetophenone reductase(R)-2-amino-1-phenylethanolHigh stereospecificity--INVALID-LINK--
2-AminophenolPseudomonas pseudoalcaligenes JS45Purified 2-aminophenol 1,6-dioxygenase2-Aminomuconic acid semialdehydeKm for 2-aminophenol: 4.2 µM--INVALID-LINK--
AcetophenoneArthrobacter sp.Cell-free extractsPhenyl acetate1 mol of O2 and 1 mol of NADPH consumed per mol of acetophenone--INVALID-LINK--

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of this compound degradation.

Biotransformation of this compound by Resting Cells

This protocol is based on the methods used for the transformation of this compound by Arthrobacter sulfureus.

Workflow:

Biotransformation_Workflow cluster_culture Cell Culture and Preparation cluster_reaction Biotransformation Reaction cluster_analysis Analysis Culture Culture Arthrobacter sulfureus Harvest Harvest cells by centrifugation Culture->Harvest Wash Wash cells with potassium phosphate buffer Harvest->Wash Reaction Incubate resting cells with This compound and glucose Wash->Reaction Extraction Extract products with an organic solvent Reaction->Extraction Analysis Analyze by HPLC or GC-MS Extraction->Analysis

Caption: Experimental workflow for biotransformation.

Detailed Steps:

  • Cell Culture: Culture the bacterial strain (e.g., Arthrobacter sulfureus) in a suitable growth medium until the desired cell density is reached.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) to remove residual medium components.

  • Biotransformation: Resuspend the washed cells in the same buffer to a high cell density (e.g., 50 g dry cell weight/L). Add the substrate, this compound (e.g., 1 g/L), and a co-substrate for cofactor regeneration, such as glucose (e.g., 50 g/L). Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Sample Preparation and Analysis: At different time points, take aliquots of the reaction mixture. Extract the products and remaining substrate with an organic solvent (e.g., ethyl acetate). Analyze the organic phase by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the substrate and product(s).

Assay for Baeyer-Villiger Monooxygenase Activity

This protocol is a general method for assaying the activity of BVMOs on aromatic ketones, adapted for this compound.

Workflow:

BVMO_Assay_Workflow cluster_preparation Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis PrepareEnzyme Prepare cell-free extract or purified enzyme Initiate Initiate reaction by adding enzyme PrepareEnzyme->Initiate ReactionMix Prepare reaction mixture: Buffer, NADPH, Substrate ReactionMix->Initiate Monitor Monitor NADPH oxidation at 340 nm Initiate->Monitor Quench Quench reaction Initiate->Quench Analyze Analyze product formation by HPLC or GC-MS Quench->Analyze

Caption: Experimental workflow for BVMO assay.

Detailed Steps:

  • Enzyme Preparation: Prepare a cell-free extract of the microorganism expressing the putative BVMO or use a purified enzyme preparation.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), NADPH (e.g., 0.5 mM), and the substrate, this compound (e.g., 0.5 mM).

  • Enzyme Assay: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Product Identification: To confirm the formation of the expected product (2-aminophenyl acetate), perform a larger scale reaction. Stop the reaction after a certain time by adding a quenching agent (e.g., acid or organic solvent). Extract the products and analyze by HPLC or GC-MS.

Analysis of Metabolites by HPLC

This is a general protocol for the analysis of this compound and its potential metabolites.

Detailed Steps:

  • Sample Preparation: Centrifuge the culture or reaction sample to remove cells. Filter the supernatant through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid for MS compatibility) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[3]

    • Detection: UV detection at a wavelength where the compounds of interest absorb (e.g., 278 nm for 2-aminophenol) or mass spectrometry for identification and sensitive quantification.[4]

  • Quantification: Create a standard curve for each analyte of interest to quantify their concentrations in the samples.

Conclusion

The microbial degradation of this compound is a multifaceted process with at least two distinct initial strategies: reduction of the ketone and a putative oxidation of the aromatic ring system. While the complete pathways and the specific enzymes involved are not yet fully elucidated for this compound itself, strong evidence from analogous compounds allows for the construction of plausible catabolic routes. This guide provides a framework for further research into the enzymology, genetics, and regulation of these pathways, which will be essential for harnessing their potential in various biotechnological applications.

References

An In-depth Technical Guide to 2'-Aminoacetophenone: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Aminoacetophenone, a key aromatic ketone, holds significant importance across various scientific disciplines, from pharmacology and medicinal chemistry to food science and chemical ecology. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound. It details key experimental protocols, presents quantitative data in a structured format, and visualizes relevant biological pathways to serve as an essential resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (2-AA), also known as ortho-aminoacetophenone, is an organic compound characterized by an acetophenone structure with an amino group at the ortho position of the phenyl ring.[1][2] Its unique chemical architecture, featuring both a nucleophilic amino group and a reactive ketone moiety, makes it a versatile precursor in the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[3] Notably, it is a crucial starting material for the synthesis of the anti-diabetic drug Linagliptin.[4]

Beyond its synthetic utility, this compound exhibits diverse biological roles. It is recognized as a pheromone in honeybees, a diagnostic marker for Pseudomonas aeruginosa infections, and a contributor to the atypical aging flavor in white wines.[1][2] In neuropharmacology, it acts as a norepinephrine-dopamine releasing agent.[5] This guide delves into the historical milestones, synthetic evolution, and biological significance of this multifaceted molecule.

Discovery and History

While the precise first synthesis of this compound is not extensively documented in readily available historical records, its history is intrinsically linked to the development of synthetic methodologies for aromatic compounds in the 19th and 20th centuries. The parent molecule, acetophenone, was first synthesized in 1857 by French chemist Charles Friedel. The industrial synthesis of acetophenone, utilizing the now-famous Friedel-Crafts reaction, was achieved in 1925. This reaction, discovered by Charles Friedel and James Crafts in 1877, provided a foundational method for the acylation of aromatic rings and paved the way for the synthesis of substituted acetophenones, including this compound.

The development of synthetic routes to this compound has evolved significantly over the years, driven by the need for more efficient, scalable, and environmentally benign processes. Key historical developments in its synthesis include:

  • Early Methods via Reduction: One of the classical and most straightforward approaches to this compound involves the reduction of the corresponding nitro compound, 2'-nitroacetophenone. Various reducing agents have been employed for this transformation.

  • Advancements with Friedel-Crafts Chemistry: While the direct Friedel-Crafts acylation of aniline is challenging due to the Lewis acid catalyst complexing with the basic amino group, methods utilizing protected anilines or modified catalysts have been developed.

  • Novel Routes from Alternative Precursors: In the quest for improved synthetic strategies, researchers have explored alternative starting materials, such as isatoic anhydride and indigo carmine, to access the this compound scaffold.[6]

Physicochemical and Pharmacological Properties

A comprehensive understanding of the physicochemical and pharmacological properties of this compound is crucial for its application in research and development.

Physicochemical Data
PropertyValueReference
CAS Number 551-93-9[1][7]
Molecular Formula C₈H₉NO[1][7]
Molecular Weight 135.16 g/mol [1][7]
Appearance Yellow to yellow-brown liquid[1][2]
Odor Grape-like, sweet[1][2]
Melting Point 20 °C[1]
Boiling Point 85-90 °C at 0.5 mmHg[1][7]
Density 1.112 g/mL at 25 °C[1][7]
Refractive Index (n20/D) 1.614[1][7]
Solubility Sparingly soluble in water; soluble in dichloromethane, DMSO, methanol, and alcohol.[1][5][8]
LogP 1.63[1]
Pharmacological Data
ParameterValueTarget/SystemReference
EC₅₀ (Dopamine Release) 208 nMIn vitro[5]
EC₅₀ (Serotonin Release) > 10,000 nMIn vitro[5]
Norepinephrine Release 96% release at 10,000 nMIn vitro[5]

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes to this compound have been reported in the literature. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis via Reduction of 2'-Nitroacetophenone

This is a common and effective laboratory-scale synthesis.

Reaction:

Experimental Protocol:

  • Materials: 2'-Nitroacetophenone, granular tin, concentrated hydrochloric acid, sodium hydroxide solution, ethanol, water.

  • Procedure:

    • In a round-bottom flask, combine 2'-nitroacetophenone and granular tin.

    • Slowly add concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture under reflux until the tin dissolves completely.

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic.

    • The product can be isolated by steam distillation or solvent extraction.

    • Further purification can be achieved by recrystallization or column chromatography.

Synthesis via Friedel-Crafts Acylation of an Acylanilide

Direct Friedel-Crafts acylation of aniline is problematic. Therefore, a common strategy involves the acylation of an N-protected aniline, such as acetanilide, followed by deprotection.

Reaction:

  • Acylation: CH₃C(=O)NH-C₆H₅ + CH₃C(=O)Cl --(AlCl₃)--> CH₃C(=O)NH-C₆H₄-C(=O)CH₃

  • Deprotection (Hydrolysis): CH₃C(=O)NH-C₆H₄-C(=O)CH₃ --(H⁺/H₂O or OH⁻/H₂O)--> H₂N-C₆H₄-C(=O)CH₃

Experimental Protocol (Acylation of Acetanilide):

  • Materials: Acetanilide, acetyl chloride, anhydrous aluminum chloride, dichloromethane (or another suitable solvent).

  • Procedure:

    • Suspend anhydrous aluminum chloride in a flask containing the solvent and cool the mixture in an ice bath.

    • Slowly add acetyl chloride to the cooled suspension.

    • In a separate flask, dissolve acetanilide in the solvent.

    • Add the acetanilide solution dropwise to the reaction mixture, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude acylated product, which can then be hydrolyzed to yield this compound.

Synthesis from Isatoic Anhydride

A more modern approach utilizes isatoic anhydride as the starting material.[6]

Reaction:

Experimental Protocol:

  • Materials: Isatoic anhydride, methyllithium (CH₃Li) solution in an ethereal solvent (e.g., THF), anhydrous solvent (e.g., THF).

  • Procedure:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve isatoic anhydride in the anhydrous solvent in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add the methyllithium solution dropwise to the cooled isatoic anhydride solution, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at the low temperature for a specified period.

    • Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or distillation.

Biological Significance and Pathways

This compound is involved in several biological processes, two of which are detailed below.

Biosynthesis via the Kynurenine Pathway

In biological systems, this compound can be synthesized from the amino acid tryptophan through the kynurenine pathway. This metabolic route is a major pathway for tryptophan catabolism.

Kynurenine_Pathway_to_2AA Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenamine Kynurenamine Kynurenine->Kynurenamine Kynurenine Decarboxylase TwoAA This compound Kynurenamine->TwoAA Non-enzymatic conversion

Biosynthesis of this compound from Tryptophan.
Mechanism as a Norepinephrine-Dopamine Releasing Agent

This compound acts as a releasing agent for the monoamine neurotransmitters norepinephrine and dopamine. This action is primarily mediated through its interaction with monoamine transporters.

Monoamine_Release_by_2AA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft TwoAA This compound DAT_NET DAT / NET TwoAA->DAT_NET Enters neuron via transporter VMAT2 VMAT2 TwoAA->VMAT2 Inhibits uptake DA_NE_cyto Dopamine (DA) / Norepinephrine (NE) (Cytoplasmic) DAT_NET->DA_NE_cyto Reverses transport (efflux) Vesicle Synaptic Vesicle Vesicle->DA_NE_cyto Release DA_NE_cyto->Vesicle Uptake DA_NE_synapse DA / NE DA_NE_cyto->DA_NE_synapse Increased Extracellular Concentration

Action of this compound on Monoamine Transporters.

Conclusion

This compound is a molecule of considerable interest due to its dual role as a versatile chemical intermediate and a biologically active compound. Its rich history, rooted in the foundational principles of organic synthesis, continues to evolve with the development of more sophisticated and sustainable synthetic methods. For researchers in drug discovery, understanding its pharmacological profile as a monoamine releasing agent provides a basis for the design of novel therapeutics. This guide has consolidated key technical information on this compound to facilitate further research and application in various scientific and industrial settings.

References

Methodological & Application

2'-Aminoacetophenone: A Versatile Precursor for the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone is a key building block in organic synthesis, serving as a versatile precursor for a wide range of heterocyclic compounds with significant pharmacological activities.[1] Its unique structure, featuring both an amino group and a ketone on an aromatic ring, allows for diverse chemical transformations, leading to the synthesis of valuable active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and experimental protocols for the synthesis of two important classes of pharmaceuticals derived from this compound: quinazolinones, known for their anticancer properties, and kynurenic acid analogs, which show promise as neuroprotective agents.

I. Synthesis of Quinazolinone-Based Anticancer Agents

Quinazolinone derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting potent anticancer activity.[3] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, as well as the induction of apoptosis.[4][5]

Synthetic Workflow

The general synthesis of 2-aryl-4(3H)-quinazolinones from this compound involves a two-step process. First, this compound is converted to 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to yield the final quinazolinone product.

G cluster_prep Precursor Preparation cluster_cyclization Cyclization A This compound B Oxidation & Amidation A->B C 2-Aminobenzamide B->C E Condensation C->E D Aromatic Aldehyde D->E F 2-Aryl-4(3H)-quinazolinone E->F

Caption: Synthetic workflow for 2-aryl-4(3H)-quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol details the synthesis of a representative 2-aryl-4(3H)-quinazolinone from 2-aminobenzamide (derived from this compound) and benzaldehyde.

Step 1: Synthesis of 2-Aminobenzamide from this compound (Illustrative)

While various methods exist, a common conceptual pathway involves the oxidation of the acetyl group to a carboxylic acid, followed by amidation. Detailed industrial protocols for this specific conversion can be proprietary. For laboratory-scale synthesis, commercially available 2-aminobenzamide is often utilized.

Step 2: Synthesis of 2-Phenyl-4(3H)-quinazolinone [6]

  • To a solution of 2-aminobenzamide (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL), add benzaldehyde (1.2 mmol).

  • Heat the reaction mixture to 120°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 2-phenyl-4(3H)-quinazolinone.

Quantitative Data
CompoundStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
2-Phenyl-4(3H)-quinazolinone2-AminobenzamideBenzaldehydeDMSO1204-685-95>98[6]
2-(4-Chlorophenyl)-4(3H)-quinazolinone2-Aminobenzamide4-ChlorobenzaldehydeDMSO120592>98[6]
2-(4-Methoxyphenyl)-4(3H)-quinazolinone2-Aminobenzamide4-MethoxybenzaldehydeDMSO120688>97[6]
Signaling Pathways Targeted by Quinazolinone Derivatives

EGFR and PI3K/Akt Signaling Pathways

Many quinazolinone-based anticancer agents function as tyrosine kinase inhibitors, targeting the EGFR.[5] Inhibition of EGFR blocks downstream signaling cascades, including the PI3K/Akt pathway, which are crucial for cancer cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR inhibits

Caption: Inhibition of EGFR and PI3K/Akt pathway by quinazolinones.

Intrinsic and Extrinsic Apoptosis Pathways

Certain quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 DeathReceptor->Caspase8 activates ExecutionCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionCaspases activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->ExecutionCaspases activates Apoptosis Apoptosis ExecutionCaspases->Apoptosis Quinazolinone Quinazolinone Derivative Quinazolinone->DeathReceptor sensitizes Quinazolinone->Mitochondrion induces stress

Caption: Induction of apoptosis by quinazolinone derivatives.

II. Synthesis of Kynurenic Acid Analog-Based Neuroprotective Agents

Kynurenic acid is an endogenous tryptophan metabolite that acts as a broad-spectrum antagonist of excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[8] While kynurenic acid itself has poor blood-brain barrier permeability, synthetic analogs derived from precursors like this compound are being developed as neuroprotective agents for conditions such as stroke and neurodegenerative diseases.[3][9]

Synthetic Workflow

The synthesis of kynurenic acid analogs from this compound typically follows the Conrad-Limpach reaction. This involves the condensation of this compound with a β-ketoester, such as diethyl oxalate, followed by thermal cyclization.

G A This compound C Condensation A->C B Diethyl Oxalate B->C D Enamine Intermediate C->D E Thermal Cyclization D->E F Kynurenic Acid Analog E->F

Caption: Synthetic workflow for kynurenic acid analogs.

Experimental Protocols

Protocol 2: Synthesis of a Kynurenic Acid Analog

This protocol outlines a general procedure for the synthesis of a kynurenic acid analog from this compound and diethyl oxalate.

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or toluene.

  • Add diethyl oxalate (1.1 mmol) to the solution.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the condensation.

  • Reflux the mixture for 2-4 hours, monitoring the formation of the enamine intermediate by TLC.

  • After the initial condensation, remove the solvent under reduced pressure.

  • For the cyclization step, heat the crude enamine intermediate in a high-boiling point solvent (e.g., Dowtherm A) to 240-260°C for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure kynurenic acid analog.

Quantitative Data
CompoundStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylateAnilineDiethyl acetylenedicarboxylate1,2-Dichlorobenzene120-140241>95[10]
Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylatep-ToluidineDiethyl acetylenedicarboxylate1,2-Dichlorobenzene120-1403.537>95[10]

Note: The data presented is for aniline and its derivatives as starting materials in the Conrad-Limpach synthesis, which is analogous to the reaction with this compound.

Signaling Pathway Targeted by Kynurenic Acid Analogs

NMDA Receptor Signaling Pathway

Kynurenic acid and its analogs exert their neuroprotective effects primarily by antagonizing the NMDA receptor, an ionotropic glutamate receptor. By blocking the NMDA receptor, these compounds can prevent excessive calcium influx into neurons, a key event in excitotoxicity-mediated cell death.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Glycine Glycine (co-agonist) Glycine->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity leads to Kynurenic_Analog Kynurenic Acid Analog Kynurenic_Analog->NMDAR antagonizes

Caption: Antagonism of the NMDA receptor by kynurenic acid analogs.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse array of pharmaceutical ingredients. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis of quinazolinone-based anticancer agents and kynurenic acid analog-based neuroprotective agents. The provided visualizations of the relevant signaling pathways offer a conceptual framework for understanding the mechanism of action of these important classes of therapeutic compounds. Further optimization of reaction conditions and exploration of novel derivatives based on the this compound scaffold hold significant promise for the discovery of new and improved medicines.

References

Application Notes and Protocols for HPLC Analysis of 2'-Aminoacetophenone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone and its derivatives are significant compounds in various fields of research, including drug development, metabolism studies, and as biomarkers for certain physiological and pathological states. A primary metabolic source of this compound is the kynurenine pathway, a major route of tryptophan catabolism. Accurate and reliable quantitative analysis of these compounds is crucial for advancing research in these areas. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound and its derivatives in various biological matrices.

These application notes provide detailed methodologies and protocols for the HPLC analysis of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals. The information is designed to be a practical guide for developing and implementing robust analytical methods.

I. Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC analysis of this compound and related compounds. It is important to note that specific retention times, limits of detection (LOD), and limits of quantification (LOQ) are highly dependent on the specific HPLC system, column chemistry, and mobile phase composition. The data presented here are compiled from various studies and should be used as a reference for method development.

Table 1: HPLC Conditions and Quantitative Data for this compound

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)LODLOQReference
This compoundNewcrom R1, 5 µm, 4.6x150 mmAcetonitrile:Water:Phosphoric Acid1.0UVNot SpecifiedNot SpecifiedNot Specified[1][2]
This compoundC18 (generic)Acetonitrile:Water with 0.1% Formic Acid1.0UV/MS~5-10 (estimated)Analyte and matrix dependentAnalyte and matrix dependentGeneral Knowledge

Table 2: HPLC-MS/MS Data for Kynurenine Pathway Metabolites (including precursors to this compound)

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)LOD (ng/mL)LOQ (ng/mL)
TryptophanC18Gradient0.4MS/MS4.50.02 µM0.06 µM
KynurenineC18Gradient0.4MS/MS3.8Not SpecifiedNot Specified
3-HydroxykynurenineC18Gradient0.4MS/MS3.2Not SpecifiedNot Specified
Anthranilic acidC18Gradient0.4MS/MS4.1Not SpecifiedNot Specified

II. Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Standard Solutions

This protocol describes a general method for the analysis of a standard solution of this compound using reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or Formic acid (85%)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. HPLC Conditions:

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with an acidic modifier. For UV detection, 0.1% phosphoric acid can be used. For MS-compatible methods, 0.1% formic acid is recommended.[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Filter the working standard solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and record the chromatograms.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

Protocol 2: Analysis of this compound and its Metabolites in Biological Fluids (Plasma/Serum)

This protocol provides a method for the extraction and analysis of this compound and related metabolites from plasma or serum samples.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and its derivatives of interest.

III. Visualizations

Metabolic Pathway of this compound Formation

The following diagram illustrates the formation of this compound from tryptophan via the kynurenine pathway.

Kynurenine_Pathway Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine Kynurenine formamidase Anthranilic_acid Anthranilic_acid Kynurenine->Anthranilic_acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Two_Aminoacetophenone This compound Anthranilic_acid->Two_Aminoacetophenone Metabolic Decarboxylation Three_Hydroxyanthranilic_acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_acid Kynureninase Two_Amino_Three_Hydroxyacetophenone 2-Amino-3-hydroxyacetophenone Three_Hydroxyanthranilic_acid->Two_Amino_Three_Hydroxyacetophenone Metabolic Decarboxylation

Caption: Kynurenine pathway leading to this compound.

Experimental Workflow for HPLC Analysis

This diagram outlines the general workflow for the HPLC analysis of this compound and its derivatives from biological samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis of biological samples.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the HPLC analysis of this compound and its derivatives. By following these methodologies, researchers can develop and validate robust and reliable analytical methods for the accurate quantification of these important compounds in various matrices. The successful implementation of these methods will contribute to a deeper understanding of their roles in biological systems and their potential as therapeutic targets or biomarkers.

References

Application Notes and Protocols for the GC-MS Analysis of 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone is an aromatic ketone that serves as a significant building block in the synthesis of various pharmaceuticals and is also recognized as a key off-flavor compound in certain food products and beverages.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control in the pharmaceutical industry and for monitoring in food science. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of this compound due to its high sensitivity, selectivity, and ability to provide structural information for unequivocal identification.[3][4] These application notes provide detailed protocols for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and data analysis.

I. Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound using different GC-MS methods. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Validation Parameters for this compound Analysis

ParameterJuice Matrix[3]Wine Matrix[3]Model Wine[1]
Linearity (R²)> 0.9952> 0.99520.99975
Limit of Detection (LOD)23 - 94 µg/L23 - 94 µg/L0.1 µg/L[1][2]
Limit of Quantification (LOQ)96 - 277 µg/L96 - 277 µg/L0.3 µg/L[1][2]
Recovery76.6%85.0%~100%[2]
Precision (CV%)< 12.9%< 5.47%Not Reported

Table 2: Mass Spectrometry Parameters for this compound

ParameterSetting
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[1]
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Monitored Ions (m/z) for SIM92, 120, 135[3]
Transfer Line Temperature280 °C[1]
Ion Source Temperature200 - 250 °C

II. Experimental Protocols

This section details the methodologies for the GC-MS analysis of this compound.

A. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from a liquid matrix, such as a beverage or a dissolved pharmaceutical formulation.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 10 mL of the sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound with 5 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane, into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of this compound.

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[1]

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes[3]

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C[1]

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Solvent Delay: 3 minutes

    • Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and SIM mode for quantitative analysis.

    • SIM Ions: m/z 92, 120, 135 (quantifier ion in bold)[3]

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection SPE Solid Phase Extraction Sample->SPE Concentration Concentration SPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

B. Proposed Fragmentation Pathway of this compound

The mass spectrum of this compound is characterized by specific fragment ions. The proposed fragmentation pathway under electron ionization is depicted below.

Fragmentation_Pathway M This compound (m/z 135) F1 [M-CH3]+ (m/z 120) M->F1 - CH3• F3 [C6H5NH2]+ (m/z 93) M->F3 - C2H2O F2 [M-CH3-CO]+ (m/z 92) F1->F2 - CO

Caption: Fragmentation of this compound in EI-MS.

IV. Discussion

The presented protocols provide a robust framework for the reliable quantification of this compound in various matrices. The choice of sample preparation technique may need to be optimized depending on the sample complexity and the required sensitivity. For instance, for trace-level analysis in complex matrices like wine, techniques such as stir bar sorptive extraction (SBSE) or headspace solid-phase microextraction (HS-SPME) may offer lower detection limits.[1][5]

Derivatization is generally not required for the GC-MS analysis of this compound due to its volatility. However, for multicomponent analysis of various amines, derivatization might be employed to improve chromatographic properties and sensitivity for other less volatile or more polar analytes in the mixture.

The fragmentation pattern of this compound is characteristic, with the molecular ion at m/z 135. The base peak is typically observed at m/z 120, corresponding to the loss of a methyl group (-CH₃). Another significant fragment is found at m/z 92, resulting from the subsequent loss of a carbonyl group (-CO) from the m/z 120 fragment. These ions are excellent candidates for selected ion monitoring (SIM) for enhanced sensitivity and selectivity in quantitative analysis.

V. Conclusion

The GC-MS methods detailed in these application notes are suitable for the routine analysis of this compound in research, quality control, and drug development settings. The provided protocols and data serve as a valuable starting point for method development and validation. Proper optimization of sample preparation and instrument parameters is essential to achieve the desired analytical performance for specific applications.

References

Application Notes and Protocols: Synthesis of 2'-Aminoacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-Aminoacetophenone hydrochloride is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates. This document provides a detailed protocol for the synthesis of this compound hydrochloride via the Delepine reaction, a reliable method for the preparation of primary amines from alkyl halides. The procedure involves the reaction of α-bromoacetophenone with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed with hydrochloric acid to yield the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and the final product.

ParameterValueReference
Reactants
α-Bromoacetophenone1 mmol (1 equiv)[1]
Hexamethylenetetramine1 mmol (1 equiv)[1]
Concentrated HCl0.6 mL[1]
Diethyl ether13 mL[1]
Ethanol22 mL[1]
Reaction Conditions
Stage 1 TemperatureRoom Temperature (20°C)[1]
Stage 1 Duration12 hours[1]
Stage 2 ConditionReflux[1]
Stage 2 Duration3 hours[1]
Product Characterization
Molecular FormulaC₈H₁₀ClNO[1][2]
Molecular Weight171.62 g/mol [1][2][3]
Purity97%[4]
Yield97%[1]
Melting Point194°C (decomposes)[5]
AppearanceWhite or pale yellow to brown crystals/powder[6]

Experimental Protocol

This protocol details the synthesis of this compound hydrochloride using the Delepine reaction.

Materials:

  • α-Bromoacetophenone

  • Hexamethylenetetramine

  • Diethyl ether

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Two-necked round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Vacuum drying apparatus

Procedure:

Stage 1: Formation of the Quaternary Ammonium Salt

  • To a stirred solution of α-bromoacetophenone (1 mmol, 1 equivalent) in 13 mL of diethyl ether, add hexamethylenetetramine (1 mmol, 1 equivalent) all at once.[1]

  • Stir the mixture at room temperature for 12 hours. The formation of a solid precipitate will be observed.[1]

  • Filter the resulting solid, wash it with 15 mL of diethyl ether, and dry it under reduced pressure to obtain the quaternary ammonium salt.[1]

Stage 2: Hydrolysis to this compound Hydrochloride

  • Place the dried quaternary salt in a two-necked round-bottomed flask fitted with a reflux condenser.[1]

  • Add 22 mL of ethanol to the flask, followed by the addition of 0.6 mL of concentrated hydrochloric acid.[1][5]

  • Reflux the mixture for 3 hours. A solid will form during this time.[1][5]

  • After the reflux is complete, cool the mixture to room temperature.[1]

  • Filter the solid product, wash it with 20 mL of ethanol, and dry it under vacuum to yield pure this compound hydrochloride.[1]

Visualizations

Reaction Pathway:

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product alpha-Bromoacetophenone alpha-Bromoacetophenone Quaternary_Ammonium_Salt Quaternary Ammonium Salt alpha-Bromoacetophenone->Quaternary_Ammonium_Salt Diethyl ether, 12h, RT Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Quaternary_Ammonium_Salt 2_Aminoacetophenone_HCl This compound Hydrochloride Quaternary_Ammonium_Salt->2_Aminoacetophenone_HCl Reflux, 3h HCl_Ethanol Conc. HCl / Ethanol HCl_Ethanol->2_Aminoacetophenone_HCl

Caption: Delepine reaction pathway for the synthesis of this compound hydrochloride.

Experimental Workflow:

Experimental_Workflow A Mix α-Bromoacetophenone and Hexamethylenetetramine in Diethyl Ether B Stir at Room Temperature for 12 hours A->B C Filter and Wash Solid with Diethyl Ether B->C D Dry Quaternary Salt under Vacuum C->D E Add Ethanol and Conc. HCl to the Salt D->E F Reflux the Mixture for 3 hours E->F G Cool to Room Temperature F->G H Filter and Wash Product with Ethanol G->H I Dry Final Product under Vacuum H->I

References

Application Notes and Protocols: The Versatility of 2'-Aminoacetophenone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone is a versatile and highly valuable building block in synthetic organic chemistry, particularly for the construction of a wide array of medicinally relevant heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group in an ortho relationship, allows for a variety of cyclization reactions to form fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including quinolines, quinazolines, and 2-aryl-4-quinolones, starting from this compound. These heterocyclic cores are prevalent in numerous FDA-approved drugs and are of significant interest in drug discovery programs targeting a range of therapeutic areas, from anticancer to antiviral agents.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for constructing the quinoline scaffold. It involves the condensation of a 2-aminoaryl ketone, such as this compound, with a compound containing an active methylene group (e.g., a ketone or a β-diketone). This reaction can be catalyzed by either acids or bases.[1][2]

Reaction Scheme: Friedländer Synthesis

G cluster_reactants Reactants cluster_products Products 2_aminoacetophenone This compound reaction_arrow + 2_aminoacetophenone->reaction_arrow active_methylene Active Methylene Compound (e.g., Ketone) active_methylene->reaction_arrow quinoline Substituted Quinoline water H₂O yields_arrow reaction_arrow->yields_arrow Catalyst (Acid or Base) yields_arrow->quinoline yields_arrow->water

Caption: General scheme of the Friedländer quinoline synthesis.

Quantitative Data for Friedländer Synthesis of Quinolines
EntryActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
14-Cholesten-3-oneNaAuCl₄·2H₂O (5 mol%)Toluene1102475[3]
21,3-Dicarbonyl CompoundLactic Acid-Reflux--[4]
3KetonesGold(III)----[3]
4Carbonyl CompoundsSilica NanoparticlesMicrowave100-93[2]
Experimental Protocol: Gold-Catalyzed Friedländer Synthesis[3]

Materials:

  • This compound

  • 4-Cholesten-3-one

  • Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of 4-cholesten-3-one (1 equivalent) in anhydrous toluene, add this compound (1.2 equivalents).

  • Add NaAuCl₄·2H₂O (5 mol%) to the reaction mixture.

  • Heat the mixture to 110 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • After 24 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired quinoline-fused steroid.

Synthesis of 2-Aryl-4-Quinolones

2-Aryl-4-quinolones, also known as azaflavones, are structurally similar to flavones and exhibit a range of biological activities, including anticancer properties.[5] A common synthetic route involves the acylation of a this compound with an aroyl chloride, followed by a base-mediated intramolecular cyclization.[5]

Reaction Workflow: Synthesis of 2-Aryl-4-Quinolones

G cluster_workflow Synthesis of 2-Aryl-4-Quinolones start This compound + Aroyl Chloride step1 Acylation (Mild Conditions) start->step1 intermediate N-(2-acetylphenyl)benzamide (Intermediate) step1->intermediate step2 Base-mediated Cyclization (e.g., KOtBu) intermediate->step2 end 2-Aryl-4-quinolone step2->end

Caption: Workflow for the synthesis of 2-aryl-4-quinolones.

Quantitative Data for the Synthesis of 2-Aryl-4-Quinolones
EntryAroyl ChlorideBaseSolventTemp. (°C)Time (min)Yield (%)Reference
1Various Aroyl ChloridesPotassium tert-butoxide---35-95[5]
2Acylated 2'-aminoacetophenonesNaOHMicrowave12010-2257-95[6]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-4-quinolones[6]

Materials:

  • Acylated this compound derivative

  • Sodium hydroxide (NaOH)

  • Microwave reactor

  • Standard workup and purification equipment

Procedure:

  • Place the acylated this compound derivative in a microwave-safe reaction vessel.

  • Add sodium hydroxide (NaOH) as the base.

  • Subject the mixture to microwave irradiation at 120 °C.

  • The reaction is typically complete within 10-22 minutes.

  • After completion, cool the reaction vessel.

  • Perform a standard aqueous workup.

  • Isolate the crude product and purify by recrystallization or column chromatography to obtain the pure 2-aryl-4-quinolone.

Synthesis of Quinazolines

Quinazolines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. They can be synthesized from 2'-aminoacetophenones through various methods, including condensation reactions with benzylamines followed by oxidative cyclization.[7]

Logical Relationship: Quinazoline Synthesis

G cluster_logic Quinazoline Synthesis Logic start_materials This compound + Benzylamine condensation Condensation start_materials->condensation cyclization Oxidative Cyclization condensation->cyclization product 2-Arylquinazoline cyclization->product

Caption: Logical steps in the synthesis of quinazolines.

Quantitative Data for Quinazoline Synthesis
EntryReagentsCatalyst/OxidantSolventTemp. (°C)TimeYield (%)Reference
1This compound, BenzylaminesDDQ---71-92[7]
22'-Aminobenzophenones, BenzylaminesI₂ / O₂---49-92[7]
32-Aminophenyl ketones, Amines[Ru]/L1Toluene15020 h-[8]
Experimental Protocol: DDQ-Mediated Synthesis of 2-Arylquinazolines[7]

Materials:

  • This compound or 2-aminobenzophenone

  • Substituted benzylamine

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound or 2-aminobenzophenone derivative (1 equivalent) and the substituted benzylamine (1.2 equivalents) in an anhydrous solvent.

  • Add DDQ (1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-arylquinazoline.

One-Pot Synthesis of Tryptanthrin Derivatives

Tryptanthrin and its derivatives are biologically active alkaloids containing an indolo[2,1-b]quinazoline ring system. A domino oxidative cyclization of 2'-aminoacetophenones with isatoic anhydrides provides a direct route to these complex molecules.[9]

Reaction Pathway: Tryptanthrin Synthesis

G cluster_pathway Tryptanthrin Synthesis Pathway reactants This compound Isatoic Anhydride conditions CuI / DMSO 100 °C reactants->conditions product Tryptanthrin Derivative conditions->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 2'-Aminoacetophenone. It is intended for researchers, scientists, and drug development professionals to help navigate the challenges in various synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their primary challenges?

A1: The most frequently employed methods for synthesizing this compound include the Friedel-Crafts acylation of aniline (or its derivatives), the reduction of 2'-nitroacetophenone, and the reaction of isatoic anhydride with an organometallic reagent. Each method presents a unique set of challenges.

Synthetic RouteCommon Problems
Friedel-Crafts Acylation of Aniline Difficult post-treatment, large amounts of waste, low yields due to the amino group's reaction with the Lewis acid catalyst.[1]
Reduction of 2'-Nitroacetophenone Limited availability of the starting material, potential for over-reduction of the ketone, and formation of by-products.[1]
From N-Acetylaniline (Fries Rearrangement) Generation of significant waste, difficulties in purification, and formation of isomeric by-products.[1]
From Isatoic Anhydride Requires strictly controlled conditions (low temperature, inert atmosphere) to avoid side reactions and maximize yield.
From Indigo Carmine Involves complex reaction steps and generally results in low yields.[1]

Troubleshooting Guides by Synthetic Route

Route 1: Friedel-Crafts Acylation of Acetanilide followed by Hydrolysis

The direct Friedel-Crafts acylation of aniline is problematic because the amino group, a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring for the desired electrophilic substitution.[2][3][4][5][6] A common and more effective approach is to first protect the amino group by acetylation to form acetanilide, followed by Friedel-Crafts acylation and subsequent deprotection (hydrolysis).

Logical Workflow for Friedel-Crafts Acylation Route

cluster_protection Step 1: Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Acyl_Chloride Acetyl Chloride / AlCl3 p_Acetamidoacetophenone 4'-Acetamidoacetophenone Acyl_Chloride->p_Acetamidoacetophenone Hydrolysis Acidic Hydrolysis (e.g., HCl) Aminoacetophenone This compound Hydrolysis->Aminoacetophenone

Caption: Workflow for this compound synthesis via Friedel-Crafts acylation.

Troubleshooting Q&A:

  • Q: My Friedel-Crafts acylation of acetanilide gives a very low yield. What could be the cause?

    • A: Low yields in this reaction can stem from several factors:

      • Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because it complexes with both the starting material and the ketone product.[7]

      • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

      • Reaction Temperature: The reaction temperature can influence the ratio of ortho to para products. For the Fries rearrangement of N-acyl anilines, which can be a competing pathway, temperature control is crucial to favor the desired isomer.[3][8][9]

  • Q: I am getting a mixture of ortho and para isomers. How can I improve the selectivity?

    • A: The ortho/para selectivity in Friedel-Crafts type reactions is often temperature-dependent. Generally, lower temperatures favor the para product, while higher temperatures can lead to the formation of the ortho isomer. The choice of solvent can also play a role; non-polar solvents may favor ortho substitution, while polar solvents can favor the para product.[3][8]

  • Q: The hydrolysis of 2'-acetamidoacetophenone is incomplete. What can I do?

    • A: Incomplete hydrolysis can be addressed by:

      • Increasing Reaction Time and/or Temperature: Ensure the reaction is refluxed for a sufficient period.

      • Using a More Concentrated Acid: Increasing the concentration of the acid (e.g., HCl) can drive the reaction to completion.

      • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

Route 2: Reduction of 2'-Nitroacetophenone

This is a common and direct method, but its success hinges on the selective reduction of the nitro group without affecting the ketone functionality.

Common Reducing Agents and Conditions

Reducing SystemTypical ConditionsAdvantagesDisadvantages
Fe / HCl or NH₄Cl Reflux in ethanol/waterInexpensive, tolerates many functional groups.[10][11]Can be slow, workup can be tedious.
SnCl₂·2H₂O / HCl Ethanol, room temperature or refluxEffective and often provides good yields.[12]Workup can be complicated by the formation of tin salts that are difficult to remove.[13][14]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Methanol or ethanol, H₂ atmosphereClean reaction with high yields, easy product isolation.The catalyst can be poisoned by impurities (e.g., sulfur compounds), and over-reduction of the ketone is possible.[15]

Troubleshooting Q&A:

  • Q: My reduction of 2'-nitroacetophenone with SnCl₂ resulted in a difficult-to-filter precipitate during workup. How can I resolve this?

    • A: The formation of tin hydroxides during basification is a common issue. To resolve this, continue adding a strong base like concentrated NaOH solution until the tin salts redissolve to form stannates, which are soluble in the aqueous layer. This should result in better phase separation.[13][14]

  • Q: I'm observing over-reduction of the ketone group to an alcohol during catalytic hydrogenation. How can I prevent this?

    • A: To prevent over-reduction:

      • Catalyst Choice: Palladium on carbon (Pd/C) is generally selective for the nitro group. Platinum-based catalysts might be more aggressive.

      • Reaction Conditions: Conduct the reaction at lower hydrogen pressure and room temperature.

      • Monitoring: Carefully monitor the reaction progress by TLC or GC to stop it once the nitro group is fully reduced.

  • Q: The reduction with iron powder is very slow and incomplete. What can I do to improve it?

    • A: The reactivity of iron powder can be enhanced by activation. This can be achieved by pre-treating the iron powder with a dilute acid (like HCl) to remove any passivating oxide layer.[10] Also, ensure vigorous stirring to maintain good contact between the reactants.

Experimental Workflow for Nitro Group Reduction

Start 2'-Nitroacetophenone Mix Dissolve in Solvent (e.g., Ethanol) Start->Mix Add_Reagent Add Reducing Agent (e.g., Fe/NH4Cl) Mix->Add_Reagent React Heat to Reflux Add_Reagent->React Monitor Monitor by TLC React->Monitor Workup Workup: - Filter - Extract - Dry Monitor->Workup Purify Purify: - Distillation or - Chromatography Workup->Purify Product This compound Purify->Product

Caption: General workflow for the reduction of 2'-nitroacetophenone.

Route 3: Synthesis from Isatoic Anhydride

This method can provide high yields but requires careful control of reaction conditions.

Troubleshooting Q&A:

  • Q: My reaction of isatoic anhydride with methyl lithium is giving a low yield. What are the critical parameters?

    • A: This reaction is highly sensitive to several factors:

      • Temperature: The reaction must be maintained at a very low temperature (below -50°C, preferably -60 to -78°C) to prevent side reactions.[1]

      • Anhydrous Conditions: Organolithium reagents are highly reactive towards water. Ensure all glassware is flame-dried and solvents are anhydrous.

      • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organolithium reagent.[1]

      • Rate of Addition: The isatoic anhydride solution should be added dropwise to the methyl lithium solution to maintain the low temperature and control the reaction.[1]

  • Q: I am observing the formation of by-products. What are they likely to be and how can I avoid them?

    • A: A potential side reaction is the formation of polyanthranoyl compounds if the initial product reacts further with isatoic anhydride. To minimize this, use an excess of the amine (if applicable in related reactions) and add the isatoic anhydride gradually to the amine solution.

Purification of this compound

Q: What is the best method to purify the final product?

A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: Vacuum distillation is effective for purifying this compound on a larger scale, as it is a liquid at room temperature.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is a suitable method.[5]

  • Recrystallization: If the product is a solid derivative or can be converted to a salt, recrystallization can be an effective purification technique.

Experimental Protocols

Protocol 1: Reduction of 2'-Nitroacetophenone using Iron and Ammonium Chloride

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-nitroacetophenone.

  • Reagents: Add ethanol and water (e.g., a 4:1 mixture) to dissolve the starting material. Then, add iron powder (in excess, e.g., 10 equivalents) and ammonium chloride (in excess, e.g., 10 equivalents).[16]

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and an organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. Purify by vacuum distillation or column chromatography.

Protocol 2: Synthesis from Isatoic Anhydride and Methyl Lithium

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a thermometer.

  • Reagents: In the flask, place a solution of methyl lithium in an anhydrous solvent like THF. Cool the flask to -78°C using a dry ice/acetone bath.

  • Addition: Dissolve isatoic anhydride in anhydrous THF and add it to the dropping funnel. Add the isatoic anhydride solution dropwise to the methyl lithium solution while maintaining the internal temperature below -65°C.[15]

  • Reaction: After the addition is complete, stir the reaction mixture at -78°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by slowly adding water.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation.[15]

References

Technical Support Center: Synthesis of 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2'-Aminoacetophenone reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Fries Rearrangement of N-Acylaniline (Acetanilide)

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, and in the case of N-acylanilines, it yields amino aryl ketones. The reaction is typically catalyzed by Lewis acids.

Q1: My Fries rearrangement of acetanilide is resulting in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields in the Fries rearrangement of acetanilide can stem from several factors:

  • Suboptimal Temperature: The ratio of ortho (this compound) to para (4'-aminoacetophenone) isomers is highly dependent on temperature. Lower temperatures generally favor the para product, while higher temperatures favor the ortho isomer. However, excessively high temperatures can lead to decomposition and the formation of side products, reducing the overall yield. It is crucial to carefully control the reaction temperature to find the optimal balance for the desired isomer.[1]

  • Inappropriate Catalyst Loading: A sufficient amount of Lewis acid catalyst (commonly AlCl₃) is critical. Since the catalyst can complex with both the starting material and the product, a stoichiometric excess is often required. Insufficient catalyst will lead to an incomplete reaction.

  • Presence of Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the reaction will consume the catalyst, rendering it inactive. Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.

  • Side Reactions: Undesired side reactions can consume starting material and complicate purification. These can include the formation of di-acylated products or polymeric materials. Careful control of reaction time and temperature can help minimize these.

Q2: I am getting a mixture of 2'- and 4'-aminoacetophenone. How can I improve the selectivity for the 2'- (ortho) isomer?

A2: Achieving high selectivity for the ortho product in a Fries rearrangement can be challenging. Here are some strategies:

  • Temperature Control: As mentioned, higher reaction temperatures generally favor the formation of the ortho isomer. A systematic optimization of the reaction temperature is recommended.

  • Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor intramolecular rearrangement, potentially increasing the proportion of the ortho product.

  • Alternative Catalysts: While AlCl₃ is common, other Lewis acids such as TiCl₄ or SnCl₄ can be explored, as they may offer different selectivities.[2]

  • Photochemical Fries Rearrangement: The photo-Fries rearrangement, which proceeds through a radical mechanism, can sometimes offer different selectivity compared to the thermal method.[3]

Q3: What are the common impurities in a Fries rearrangement of acetanilide and how can they be removed?

A3: Common impurities include:

  • The undesired 4'-aminoacetophenone isomer.

  • Unreacted acetanilide.

  • Aniline (from hydrolysis of the amide).

  • Di-acylated byproducts.

  • Polymeric tars.

Purification can typically be achieved through:

  • Column Chromatography: This is the most effective method for separating the ortho and para isomers.

  • Recrystallization: If the isomer ratio is heavily skewed, recrystallization may be a viable option to purify the major product.

  • Acid-Base Extraction: To remove any aniline byproduct, an acidic wash can be employed during the workup.

Method 2: Reduction of 2'-Nitroacetophenone

This method involves the reduction of the nitro group of 2'-nitroacetophenone to an amine. A variety of reducing agents can be used, with catalytic hydrogenation being a common and clean method.

Q1: My catalytic hydrogenation of 2'-nitroacetophenone is sluggish or incomplete. What should I check?

A1: Several factors can affect the efficiency of catalytic hydrogenation:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time or due to improper handling. Ensure you are using a fresh or properly stored catalyst. The catalyst should be handled under an inert atmosphere to prevent oxidation.

  • Hydrogen Pressure: While some hydrogenations can be performed at atmospheric pressure, others may require higher pressures to proceed at a reasonable rate. Ensure your setup can safely handle the required pressure.

  • Solvent Choice: Protic solvents like ethanol or acetic acid are generally good choices for catalytic hydrogenation as they can facilitate proton transfer.

  • Stirring: In a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen), efficient stirring is crucial to ensure good mass transfer.

  • Catalyst Poisons: Certain functional groups or impurities can act as catalyst poisons, deactivating the catalyst. Ensure your starting material is of high purity.

Q2: I am observing over-reduction of the ketone group in addition to the nitro group reduction. How can I prevent this?

A2: Over-reduction to the corresponding alcohol or even to an ethyl group can occur, especially under harsh conditions. To improve selectivity for the amino group reduction:

  • Milder Conditions: Use lower hydrogen pressure and temperature.

  • Catalyst Selection: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) may offer different selectivities.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed to avoid further reduction of the ketone.

Q3: What are some common side products in the reduction of 2'-nitroacetophenone?

A3: Besides the over-reduction products mentioned above, intramolecular cyclization can occur with 2'-nitroacetophenone to form 1-indolinone, especially when using a Pd/C catalyst.[1] Optimizing the reaction conditions, such as solvent and temperature, can help to minimize the formation of this byproduct.

Method 3: Synthesis from Isatoic Anhydride and Methyllithium

This is a modern and often high-yielding method that involves the reaction of an organometallic reagent with isatoic anhydride.

Q1: My reaction of isatoic anhydride with methyllithium is giving a low yield. What are the critical parameters?

A1: This reaction is highly sensitive to the reaction conditions:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: The reaction must be performed at very low temperatures (typically below -50°C) to avoid side reactions and decomposition of the intermediate.[2][4] Dropping the isatoic anhydride solution into the methyllithium solution at the correct temperature is crucial.[4]

  • Purity of Reagents: The purity of both the isatoic anhydride and the methyllithium solution is important for achieving high yields.

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled.

Q2: I am having difficulty with the workup of the isatoic anhydride reaction. What is the recommended procedure?

A2: The workup typically involves quenching the reaction with water, followed by extraction. The product is then isolated from the organic layer. A common procedure involves:

  • Pouring the reaction mixture into water.

  • Stirring for a period to ensure complete quenching.

  • Separating the aqueous and organic layers.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure to obtain the crude product.

  • Purification by vacuum distillation or column chromatography.[4]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize typical yields and conditions for the different synthetic routes to this compound. Note that yields are highly dependent on the specific reaction conditions and scale.

Table 1: Fries Rearrangement of Acetanilide

Lewis AcidSolventTemperature (°C)ortho:para RatioYield (%)Reference
AlCl₃Monochlorobenzene1003.03 : 1-[1]
AlCl₃-1701.72 : 162 (crude)[1]

Table 2: Reduction of 2'-Nitroacetophenone

Reducing Agent/CatalystSolventTemperature (°C)PressureYield (%)Notes
Pd/CLiquid Phase--High selectivity for m- and p- isomersFormation of 1-indolinone with o-isomer[1]
Pt/CCH₃CN-H₂O-CF₃COOH--~50For 4-aminophenol synthesis
SnCl₂/HClEthanolRefluxAtmospheric-Classic method, but workup can be tedious

Table 3: Synthesis from Isatoic Anhydride and Methyllithium

Methyllithium (equiv.)SolventTemperature (°C)Yield (%)Purity (%)
2.0Tetrahydrofuran-7890.599.3
3.0Tetrahydrofuran-7587.599.1
2.5n-Hexane-7089.599.0
1.52-Methyltetrahydrofuran-6084.289.9

Data for Table 3 was extracted from a patent, specific reaction times were not provided, but the process was monitored by TLC.[2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 2'-Nitroacetophenone

Materials:

  • 2'-Nitroacetophenone

  • 10% Palladium on carbon (Pd/C) catalyst (handle with care as it can be pyrophoric)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite or another filter aid

Procedure:

  • Preparation: In a hydrogenation flask, add 2'-nitroacetophenone and ethanol. Purge the flask with an inert gas.

  • Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst. The amount of catalyst can vary, but typically 5-10 mol% is used.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process several times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure on a Parr shaker).

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol to recover all the product. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite in the presence of air. Keep it wet with solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of this compound from Isatoic Anhydride and Methyllithium

Materials:

  • Isatoic anhydride

  • Methyllithium solution (concentration accurately known)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the reaction flask, place the methyllithium solution in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Isatoic Anhydride: Dissolve the isatoic anhydride in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred methyllithium solution, maintaining the internal temperature below -70°C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78°C and monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding water dropwise at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add more water and diethyl ether. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Select Synthesis Route (e.g., Reduction) start->reagents glassware Prepare Dry Glassware & Anhydrous Reagents reagents->glassware setup Assemble Apparatus under Inert Atmosphere glassware->setup addition Controlled Addition of Reagents at Specific Temperature setup->addition stirring Stir Reaction Mixture for a Set Time addition->stirring monitoring Monitor Progress (TLC/GC) stirring->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end This compound purify->end Final Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_conditions Condition Optimization cluster_reagents Reagent Quality cluster_workup Workup & Purification Issues start Low Yield of This compound check_reaction Is the reaction complete? (Check TLC/GC) start->check_reaction check_workup Yes check_reaction->check_workup incomplete Incomplete Reaction check_reaction->incomplete check_conditions Review Reaction Conditions temp Optimize Temperature check_conditions->temp time Increase Reaction Time check_conditions->time catalyst Check Catalyst Loading/Activity check_conditions->catalyst check_reagents Assess Reagent Quality anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous purity Verify Starting Material Purity check_reagents->purity extraction Optimize Extraction pH/Solvent check_workup->extraction purification Refine Purification Method check_workup->purification decomp Check for Product Decomposition check_workup->decomp incomplete->check_conditions incomplete->check_reagents solution Improved Yield temp->solution time->solution catalyst->solution anhydrous->solution purity->solution extraction->solution purification->solution decomp->solution

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: 2'-Aminoacetophenone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2'-Aminoacetophenone.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem 1: Low yield after recrystallization.

  • Possible Cause 1: Suboptimal solvent system. The chosen solvent may be too good at dissolving this compound, even at low temperatures, leading to significant loss in the mother liquor.

  • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider mixed solvent systems, such as ethanol/water or dichloromethane/hexanes.[1] Start by dissolving the crude product in a minimal amount of the hot solvent in which it is more soluble, and then slowly add the anti-solvent until turbidity is observed.

  • Possible Cause 2: Premature crystallization. If the solution cools too quickly, the compound may precipitate out rapidly, trapping impurities.

  • Solution: Ensure the solution cools slowly. This can be achieved by allowing the flask to cool to room temperature on a benchtop before placing it in an ice bath. Using a Dewar flask for slow cooling can also be beneficial.

  • Possible Cause 3: Incomplete precipitation.

  • Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least an hour to maximize crystal formation.[1] Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it hasn't started.

Problem 2: Oily product obtained instead of crystals during recrystallization.

  • Possible Cause 1: Presence of impurities. Impurities can lower the melting point of the compound, causing it to "oil out" instead of crystallizing.

  • Solution: Try to remove some of the impurities before recrystallization. A pre-purification step using a short silica gel plug or an acid-base extraction might be helpful.

  • Possible Cause 2: Supersaturation. The solution may be too concentrated.

  • Solution: Add a small amount of hot solvent to the oily mixture to try and dissolve it, then allow it to cool slowly again. Seeding the solution with a pure crystal of this compound can also encourage crystallization.

Problem 3: Product streaking or showing poor separation on a silica gel column.

  • Possible Cause: Strong interaction between the basic amine and acidic silica gel. The amino group of this compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation.[2][3]

  • Solution 1: Use a modified stationary phase. Consider using an amine-functionalized silica gel column, which will minimize the acidic interactions.[2]

  • Solution 2: Modify the mobile phase. Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase.[3] The triethylamine will interact with the acidic sites on the silica, allowing your product to elute more cleanly.

  • Solution 3: Use an alternative chromatography technique. Reversed-phase chromatography on a C18 column can be an effective alternative for purifying amines.[4]

Problem 4: Product discoloration (darkening) upon storage.

  • Possible Cause: Oxidation and/or light sensitivity. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[5][6] Exposure to air and light can accelerate this process.

  • Solution 1: Proper storage. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.[7] Refrigeration is also recommended.

  • Solution 2: Use of antioxidants. While not a purification method, if the compound is to be used in a formulation, the addition of a suitable antioxidant may help prevent degradation.[5]

  • Solution 3: Removal of colored impurities. If the product has already discolored, a charcoal treatment during recrystallization or purification by reversed-phase flash chromatography can be effective in removing the colored impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis (e.g., isatoic anhydride, aniline, or 2-nitroacetophenone), byproducts from side reactions, and colored oxidation or degradation products that form over time.[5] The specific impurities will depend on the synthetic route used.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A mixed solvent system of ethanol and water is often a good starting point for the recrystallization of aromatic amines. Dichloromethane/hexanes is another system that can be effective.[1] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction is a very effective method for separating this compound from neutral or acidic impurities.[9] The basic amino group can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. The aqueous layer containing the protonated amine can then be separated from the organic layer containing neutral impurities. After separation, the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[9]

Q4: What are the recommended conditions for vacuum distillation of this compound?

A4: this compound can be purified by vacuum distillation. A reported boiling point is 85-90 °C at 0.5 mm Hg.[10] It is important to use a good vacuum source and to monitor the temperature carefully to avoid decomposition at higher temperatures. One patent describes obtaining the product with 99.3% purity via vacuum rectification.[11]

Q5: How can I monitor the purity of my this compound?

A5: The purity of this compound can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A mobile phase of ethyl acetate/hexanes (e.g., 20-30% ethyl acetate) on a silica gel plate is a good starting point.[1]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and a small amount of acid (e.g., phosphoric acid or formic acid) can provide quantitative purity data.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also well-suited for analyzing the purity of volatile compounds like this compound.[12][13][14]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
AppearanceYellow to dark brown liquid
Boiling Point85-90 °C at 0.5 mm Hg[10]
Density~1.112 g/mL at 25 °C[10]
Refractive Index~1.614 at 20 °C[10]

Table 2: Purity of this compound with Different Purification Methods

Purification MethodPurity AchievedReference
Vacuum Rectification99.3%[11]
Commercial Grade≥98%[1][15]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) will contain the protonated this compound hydrochloride salt. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the acidic wash of the organic layer one or two more times with fresh 1M HCl to ensure complete extraction of the amine. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated sodium hydroxide (NaOH) solution dropwise with stirring until the solution is basic (test with pH paper, pH > 10). The free this compound will precipitate or form an oily layer.

  • Back Extraction: Add a fresh portion of the original organic solvent to the basified aqueous solution in a clean separatory funnel. Shake to extract the purified this compound back into the organic layer.

  • Repeat Back Extraction: Separate the organic layer and repeat the extraction of the aqueous layer with fresh organic solvent one or two more times.

  • Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography on Silica Gel

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen mobile phase. A typical mobile phase for aromatic amines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate, with the addition of 0.1-1% triethylamine to prevent tailing.[3]

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

  • Monitoring: Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_acid_base start Crude this compound in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl start->sep_funnel1 organic1 Organic Layer: Neutral/Acidic Impurities sep_funnel1->organic1 Separate aqueous1 Aqueous Layer: This compound Hydrochloride sep_funnel1->aqueous1 Separate sep_funnel2 Separatory Funnel: Add NaOH (aq) aqueous1->sep_funnel2 aqueous2 Aqueous Layer: Salts sep_funnel2->aqueous2 Separate organic2 Organic Layer: Purified this compound sep_funnel2->organic2 Separate dry Dry over Na2SO4 organic2->dry evaporate Evaporate Solvent dry->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound using acid-base extraction.

logical_relationship_chromatography problem Issue: Poor Separation/ Streaking on Silica Gel cause Cause: Strong Acid-Base Interaction problem->cause solution1 Solution 1: Use Amine-Functionalized Silica cause->solution1 solution2 Solution 2: Add Competing Amine (e.g., Triethylamine) to Mobile Phase cause->solution2 solution3 Solution 3: Use Reversed-Phase Chromatography (C18) cause->solution3

Caption: Troubleshooting logic for column chromatography issues with this compound.

References

Stability issues of 2'-Aminoacetophenone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2'-Aminoacetophenone in solution. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The recommended storage temperature is between 2-8°C.[2] It is also advised to store it in tightly sealed containers, potentially under a nitrogen atmosphere, to prevent degradation.[3]

Q2: In which solvents is this compound soluble?

A2: this compound is generally soluble in organic solvents such as ethanol, acetone, and chloroform.[4] Its solubility in water is relatively low but can be influenced by the pH of the solution.[4]

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change in your this compound solution may indicate chemical degradation. The neat substance is a yellow to yellow-brown liquid, and significant color deviation could be a sign of instability.[5] Degradation can be accelerated by exposure to light, air (oxygen), elevated temperatures, or incompatible materials. It is recommended to prepare fresh solutions and store them appropriately.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1][6] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q5: Is this compound sensitive to pH changes in aqueous solutions?

A5: Yes, this compound is sensitive to pH, particularly alkaline conditions. Studies have shown that alkalization of aqueous samples can lead to instability and potentially erroneous experimental results.[7] Therefore, it is crucial to control the pH of your solutions, especially when conducting quantitative analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low assay results or signal reduction in analysis. Chemical degradation of this compound.[7][8]- Prepare fresh solutions before use.- Ensure proper storage of both the neat compound and its solutions (2-8°C, protected from light and air).[2][9]- Verify the purity of the starting material.- Minimize the exposure of the solution to ambient conditions during experiments.
Solution becomes cloudy or crystals form unexpectedly. The compound may be "oiling out" or precipitating due to poor solubility or rapid temperature changes.[10]- If using a mixed solvent system, try adding a small amount of the solvent in which the compound is more soluble.[10]- Ensure the solution is not cooled too rapidly.[10]- Check for changes in pH that might affect solubility.
Inconsistent results in repeated experiments. Instability of this compound in the experimental medium.- Prepare fresh stock solutions for each set of experiments.- Buffer the solution to maintain a stable pH, avoiding alkaline conditions.[7]- Protect the experimental setup from light if photostability is a concern.
Formation of unknown peaks in chromatograms. Degradation of this compound.- Conduct a forced degradation study to identify potential degradation products.- Use analytical techniques like LC-MS to identify the impurities.- Review the experimental conditions (pH, temperature, exposure to air) to identify the stress factor causing degradation.

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound with considerations for its stability.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., ethanol, acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • Volumetric flasks

  • Syringes and needles

Procedure:

  • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).

  • Weigh the required amount of this compound directly into a volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the compound.

  • Once dissolved, dilute to the final volume with the solvent.

  • Purge the headspace of the volumetric flask with an inert gas before sealing.

  • Wrap the flask with aluminum foil to protect it from light.

  • Store the stock solution at 2-8°C. It is recommended to use the solution as fresh as possible.

Protocol: General Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways of this compound under hydrolytic, oxidative, and photolytic stress.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an appropriate base (e.g., 0.1 N NaOH), and analyze.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at room temperature, monitoring the degradation at various time points (alkaline conditions may cause rapid degradation).

    • Neutralize samples with an appropriate acid (e.g., 0.1 N HCl) before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation at different time intervals.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostable container to a light source with a specific wavelength (e.g., UV-C light).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at various time points.

  • Analysis: Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to quantify the remaining this compound and detect any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Solvent start->dissolve acid Acid Hydrolysis dissolve->acid base Alkaline Hydrolysis dissolve->base oxidation Oxidation (H2O2) dissolve->oxidation photo Photolysis (UV) dissolve->photo analyze Stability-Indicating Method (e.g., HPLC) acid->analyze base->analyze oxidation->analyze photo->analyze end Characterize Degradants analyze->end degradation_pathway IAA Indole-3-acetic acid (Precursor) FAPOP 3-(2-formylaminophenyl)- 3-oxopropanoic acid IAA->FAPOP Oxidative Cleavage (e.g., by superoxide radicals) FAP N-formyl-2-aminoacetophenone FAPOP->FAP Decarboxylation AAP This compound FAP->AAP Hydrolysis Degradation Further Degradation Products AAP->Degradation Oxidation / Hydrolysis

References

Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in quinoline synthesis, with a specific focus on the Friedländer annulation using 2'-Aminoacetophenone.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Friedländer synthesis with this compound?

Low yields in the Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound with an α-methylene group, can stem from several factors.[1] The most common issues include suboptimal reaction conditions (temperature, solvent, time), incorrect catalyst choice or loading, reactant purity, and the formation of side products or regioisomers.[2][3] Without a catalyst, the reaction is often inefficient, highlighting the critical role of proper catalytic conditions.[4]

Q2: How does the choice of catalyst impact the reaction yield?

The catalyst is pivotal for a successful Friedländer synthesis. Lewis acids and Brønsted acids are commonly employed to facilitate the condensation and subsequent cyclodehydration.[3][5]

  • Lewis Acids: Metal triflates and metal-organic frameworks (MOFs) have shown high efficiency.[4][6] For instance, the MOF catalyst MIL-53(Al) has demonstrated superior performance over others like MIL-101(Cr) and MOF-5(Zn).[4]

  • Brønsted Acids: Acidic ionic liquids and solid acid catalysts like silica nanoparticles or sulfated zirconia can provide excellent yields, often under milder, solvent-free conditions.[4][6]

  • Conventional Acids: While effective, strong acids like H₂SO₄ can lead to harsh reaction conditions.[5] Acetic acid can serve as both a solvent and a catalyst, especially under microwave irradiation, leading to excellent yields in minutes.[7][8]

The choice of catalyst can also influence the formation of different product isomers (regioselectivity), which directly impacts the yield of the desired compound.[2]

Q3: What are the optimal reaction conditions (temperature, solvent, time)?

Optimal conditions are highly dependent on the specific substrates and catalyst used. There is no single universal protocol.

  • Temperature: Reactions are reported at a wide range of temperatures, from room temperature to 160 °C.[2][7] One study found that increasing temperature from 80 °C to 110 °C only slightly increased the overall yield.[2] In contrast, a microwave-assisted synthesis in acetic acid gave the best yields at 160 °C for just 5-10 minutes.[8]

  • Solvent: Solvent choice can dramatically affect yield. While some protocols are solvent-free, others use polar aprotic solvents like dichloromethane (DCM) or alcohols like ethanol.[4][5] In one study comparing solvents, ethanol provided the best results, whereas toluene and DCM gave low yields.[9] Water has also been used successfully as a green, catalyst-free medium at 70°C.[10]

  • Reaction Time: Times can vary from 5 minutes under microwave conditions to 24 hours or more for conventional heating.[2][7] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the optimal time and avoid degradation or side-product formation.

Q4: I'm observing multiple products on my TLC plate. What are the likely side reactions?

The formation of multiple products is a common cause of low yield for the desired quinoline.

  • Regioisomers: If you are using an unsymmetrical ketone as your α-methylene carbonyl source, condensation can occur on either side of the carbonyl group, leading to a mixture of linear and angular quinoline isomers.[2] The catalyst and solvent system can strongly influence this regioselectivity.[2][5]

  • Self-Condensation: Under certain conditions, this compound can undergo self-condensation or dimerization.[1]

  • Aldol Side Reactions: The α-methylene carbonyl compound can undergo self-aldol condensation, especially under basic conditions, which consumes the reactant and complicates purification.[5]

Q5: Could my work-up and purification procedure be the cause of a low isolated yield?

Yes, inefficient product isolation can lead to a deceptively low yield. Many conventional Friedländer methods suffer from difficult product isolation procedures.[3] After the reaction is complete, the mixture may contain the catalyst, unreacted starting materials, and side products. A typical work-up involves cooling the reaction, separating the catalyst (often by filtration or centrifugation), followed by extraction and purification via column chromatography or recrystallization.[4] Care must be taken during these steps to minimize product loss.

Troubleshooting Guide

If you are experiencing low yields, follow this logical troubleshooting workflow to diagnose and solve the issue.

TroubleshootingFlow cluster_catalyst Catalyst Checks cluster_conditions Condition Optimization cluster_sideproducts Product Analysis Start Low Yield Observed P1 1. Verify Starting Material Purity Start->P1 Begin Troubleshooting P2 2. Evaluate Catalyst System P1->P2 P3 3. Optimize Reaction Conditions P2->P3 C1 Is the catalyst active? (e.g., fresh, properly stored) P2->C1 P4 4. Analyze for Side Products P3->P4 R1 Vary Temperature (e.g., RT, 60°C, 80°C, 110°C) P3->R1 P5 5. Review Work-up & Purification P4->P5 S1 Multiple spots on TLC? P4->S1 End Achieve High Yield P5->End Problem Solved C2 Is catalyst loading optimal? (Try screening 5-15 mol%) C3 Consider alternative catalysts (e.g., TMSOTf, FeCl₃, MOFs) R2 Screen Solvents (e.g., Ethanol, DCM, Toluene, Water, Solvent-free) R3 Monitor Reaction Time with TLC (Check at 1h, 4h, 12h, 24h) S2 Isolate and characterize byproducts (NMR, Mass Spec) S3 Address regioselectivity by changing catalyst or solvent G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants - this compound - α-Methylene carbonyl - Solvent (optional) AddCatalyst 2. Add Catalyst Reactants->AddCatalyst HeatStir 3. Heat & Stir (Monitor by TLC) AddCatalyst->HeatStir CoolFilter 4. Cool & Separate Catalyst HeatStir->CoolFilter Extract 5. Extraction CoolFilter->Extract Purify 6. Purify (Chromatography or Recrystallization) Extract->Purify Product Final Quinoline Product Purify->Product

References

Preventing oxidation of 2'-Aminoacetophenone during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2'-Aminoacetophenone

This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does its color change during storage?

A1: this compound is an aromatic amine, a chemical compound that appears as a yellow to yellow-brown liquid[1]. Like many aromatic amines, it is susceptible to oxidation when exposed to air (oxygen), light, and heat[2][3][4]. This oxidation process leads to the formation of colored degradation products, causing the liquid to darken, often to a dark brown color[2]. This color change is a direct indicator of chemical degradation.

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored under a specific set of conditions. The most consistently recommended storage temperature is between 2°C and 8°C[1][5]. It is crucial to keep the container tightly closed and in a dry, well-ventilated place[2][5][6]. To further protect the compound, it should be stored under an inert atmosphere, such as nitrogen gas, to displace oxygen[7][8]. Protecting the compound from direct sunlight is also a critical preventative measure[2][4].

Q3: My this compound has darkened significantly. Can I still use it in my experiments?

A3: Significant darkening indicates that the product has undergone degradation and contains impurities[9]. The usability of the darkened material depends entirely on the sensitivity of your specific application. For applications requiring high purity, such as in pharmaceutical development or for creating analytical standards, using the degraded product is not recommended as it can lead to erroneous results[9]. For other, less sensitive applications, it may be possible to purify the material before use. However, it is generally advisable to perform a quality control check to assess the purity level before proceeding.

Q4: Are there any chemical additives or stabilizers that can prevent the oxidation of this compound?

A4: Yes, various chemical stabilizers are used to prevent the color degradation of aromatic amines. These work by inhibiting the oxidation process. While data specifically for this compound is limited, studies on similar aromatic amines have shown the effectiveness of compounds like thioureas (e.g., ethylene thiourea), certain alkyl tin compounds, and hindered amine light stabilizers (HALS)[10][11]. For general prevention of oxidative radical reactions, antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be considered[12]. Another patented method for stabilizing aromatic amines involves the addition of hydrazine or hydrazine hydrate[3]. The choice of stabilizer depends on its compatibility with the intended downstream application.

Troubleshooting Guide

This guide provides a logical workflow for addressing the degradation of this compound.

Logical Troubleshooting Workflow

A Observation: This compound has darkened B Step 1: Review Storage Conditions A->B C Were conditions optimal? (2-8°C, inert gas, dark, sealed) B->C D Action: Correct Storage Implement all recommended storage conditions. C->D No E Step 2: Assess Purity C->E Yes D->E F Is purity critical for your application? E->F G Action: Perform Quality Control (See Experimental Protocol below) F->G Yes I Proceed with experiment F->I No, and results are not critical H Result: Purity Acceptable? G->H H->I Yes J Action: Purify or Discard Consider distillation or chromatography. If not feasible, use a fresh batch. H->J No K Step 3: Consider Proactive Stabilization I->K J->K L Is this a recurring issue? K->L M Action: Add Chemical Stabilizer (e.g., BHT, see Table 2) to new batches. L->M Yes N End L->N No M->N

Caption: Troubleshooting workflow for degraded this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationaleCitations
Temperature 2°C - 8°CSlows down the rate of chemical degradation.[1][5]
Atmosphere Inert Gas (e.g., Nitrogen)Displaces oxygen, a key reactant in oxidation.[7][8]
Container Tightly Sealed, OpaquePrevents exposure to air/moisture and light.[2][5]
Incompatible Materials Strong Oxidizing Agents, AcidsAvoids hazardous and degradation-inducing reactions.[4][6]
Table 2: Potential Chemical Stabilizers for Aromatic Amines
Stabilizer ClassExamplesReported EffectivenessCitations
Thioureas Ethylene thioureaExcellent results as a color stabilizer.[10]
Alkyl Tin Compounds Dibutyl tin oxide, Dibutyl tin dilaurateExcellent results as a color stabilizer.[10]
Hydrazines Hydrazine, Hydrazine hydrateSignificantly suppresses coloring from heat.[3]
Antioxidants (Phenolic) BHT, BHAInhibit radical chain propagation in autoxidation.[12]
Light Stabilizers Hindered Amine Light Stabilizers (HALS)Provide photo-oxidative stabilization.[11]

Experimental Protocols

Protocol 1: Quality Control via Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative method to assess the purity of this compound by comparing a stored sample to a fresh or purified standard.

Objective: To visually determine the presence of degradation products (impurities).

Materials:

  • TLC plates (Silica gel 60 F254)

  • Stored this compound sample

  • Reference standard (fresh or purified this compound)

  • Mobile phase: e.g., Hexane:Ethyl Acetate (7:3 v/v) - Note: Solvent system may require optimization.

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Experimental Workflow for TLC Analysis

cluster_prep Preparation cluster_tlc TLC Procedure cluster_analysis Analysis A 1. Prepare Mobile Phase (e.g., 7:3 Hexane:EtOAc) B 2. Prepare Samples Dissolve stored sample and reference in a suitable solvent (e.g., Dichloromethane) A->B C 3. Spot TLC Plate Apply small spots of the stored sample and reference standard side-by-side. B->C D 4. Develop Plate Place plate in chamber with mobile phase. C->D E 5. Dry Plate Remove plate when solvent front is near the top. D->E F 6. Visualize Spots View under UV light (254 nm). E->F G 7. Interpret Results Compare the spot profile of the sample to the reference. F->G

Caption: Workflow for the quality control analysis of this compound via TLC.

Procedure:

  • Preparation: Prepare the mobile phase and pour it into the developing chamber to a depth of ~0.5 cm. Cover and let it saturate. Prepare dilute solutions of your stored sample and the reference standard.

  • Spotting: Using separate capillary tubes, carefully spot the sample and reference solutions onto the baseline of the TLC plate.

  • Development: Place the spotted plate into the saturated chamber and close the lid. Allow the mobile phase to travel up the plate.

  • Visualization: Once the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry completely.

  • Analysis: Visualize the plate under a UV lamp. The main spot for this compound should be clearly visible.

  • Interpretation: A pure sample will show a single, well-defined spot corresponding to the reference standard. A degraded sample will show the main spot along with additional spots (impurities), which may be at the baseline or at different Rf values. The intensity of these impurity spots correlates with the degree of degradation.

Simplified Oxidation Pathway

The following diagram illustrates the general process of oxidation that this compound undergoes.

substance This compound (C8H9NO) (Yellow Liquid) products Oxidized Products (Colored Impurities) (Dark Brown Liquid) substance->products Oxidation initiators Initiators: Oxygen (Air) UV Light Heat initiators->products

Caption: Simplified pathway for the oxidation of this compound.

References

Validation & Comparative

A Comparative Guide to 2'-Aminoacetophenone and 4'-Aminoacetophenone as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the selection of an appropriate starting material is paramount to the efficiency, yield, and ultimate success of a synthetic route. Among the versatile building blocks available, substituted acetophenones are of significant interest. This guide provides an objective comparison of two common isomers, 2'-Aminoacetophenone and 4'-Aminoacetophenone, highlighting their distinct properties and applications as synthetic precursors, supported by experimental data and detailed protocols.

Introduction to the Isomers

This compound and 4'-Aminoacetophenone are aromatic ketones with the chemical formula C₈H₉NO. Their structural difference lies in the position of the amino group on the phenyl ring relative to the acetyl group. This seemingly minor variation profoundly influences their chemical reactivity and dictates their utility in different synthetic pathways.

This compound , with the amino group in the ortho position, is uniquely suited for intramolecular cyclization reactions, making it a key precursor for various heterocyclic compounds. It is a yellow to yellow-brown liquid with a characteristic grape-like odor[1]. This odor is of diagnostic importance in detecting the growth of Pseudomonas aeruginosa in cultures and burn wounds[1].

4'-Aminoacetophenone , having the amino group in the para position, functions as a more traditional aromatic amine. Its primary applications involve reactions of the amino and acetyl groups that do not typically result in intramolecular cyclization. It is a white to pale yellow crystalline solid[2][3].

Physicochemical Properties

The physical and chemical properties of these isomers are summarized in the table below, providing a clear basis for comparison in experimental design.

PropertyThis compound4'-Aminoacetophenone
CAS Number 551-93-9[1]99-92-3[2]
Molecular Weight 135.16 g/mol [1]135.17 g/mol [2]
Appearance Yellow to yellow-brown liquid[1]White to pale yellow crystalline solid[2][3]
Melting Point 20 °C[4]96-100 °C[2][3]
Boiling Point 85-90 °C at 0.5 mmHg[1][4]~270 °C[2][3]
Density 1.112 g/mL at 25 °C[4]1.161 g/cm³[2][3]
Solubility Soluble in dichloromethane, DMSO, methanol[4]Limited solubility in water; soluble in ethanol, acetone, chloroform[2][3]

Synthetic Applications and Reactivity

The distinct positioning of the amino group in these isomers leads to divergent synthetic applications.

This compound: A Precursor for Heterocycles

The ortho-disposition of the amino and acetyl groups in this compound makes it an ideal substrate for condensation reactions that lead to the formation of fused heterocyclic systems.

1. Quinolines via Friedländer Annulation: A prominent application of this compound is in the Friedländer synthesis of quinolines[5][6]. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Experimental Workflow: Friedländer Synthesis of 2,4-Dimethylquinoline

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_amino This compound reaction Condensation Reaction 2_amino->reaction acetylacetone Acetylacetone acetylacetone->reaction catalyst FeCl3·6H2O (10 mol%) catalyst->reaction solvent Water solvent->reaction temp Room Temperature temp->reaction workup Filtration and Washing reaction->workup product 1-(2,4-Dimethylquinolin-3-yl)ethanone workup->product

Caption: Workflow for the synthesis of a quinoline derivative.

2. Linagliptin Synthesis: this compound is a key starting material for the synthesis of Linagliptin, an anti-diabetic drug[7][8]. The synthesis involves the formation of a quinazoline ring system.

4'-Aminoacetophenone: A Versatile Building Block

The para-position of the amino group in 4'-aminoacetophenone allows it to undergo reactions typical of aromatic amines and methyl ketones without intramolecular cyclization.

1. Pyrimidine Synthesis via Chalcones: 4'-Aminoacetophenone is a precursor for the synthesis of anti-inflammatory pyrimidines[2][3]. The synthesis proceeds through a Claisen-Schmidt condensation to form a chalcone, which is then cyclized with guanidine.

Experimental Workflow: Synthesis of Pyrimidine Precursor (Chalcone)

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_amino 4'-Aminoacetophenone reaction Claisen-Schmidt Condensation 4_amino->reaction aldehyde Substituted Aromatic Aldehyde aldehyde->reaction catalyst NaOH catalyst->reaction solvent Ethanol solvent->reaction product Chalcone Derivative reaction->product

Caption: Synthesis of a chalcone via Claisen-Schmidt condensation.

2. Clenbuterol Synthesis: 4'-Aminoacetophenone is an important intermediate in the synthesis of the bronchodilator drug Clenbuterol[9]. The synthesis involves chlorination of the aromatic ring followed by further functional group manipulations.

Comparative Experimental Data

While direct comparative studies under identical conditions are limited, the following table summarizes typical yields for key reactions involving each isomer, demonstrating their synthetic utility.

ReactionPrecursorProductCatalyst/ReagentYield
Friedländer AnnulationThis compound1-(2,4-Dimethylquinolin-3-yl)ethanoneFeCl₃·6H₂O97%
Claisen-Schmidt Condensation4'-AminoacetophenoneChalcone DerivativeNaOHExcellent yields
Linagliptin Intermediate SynthesisThis compound2-(Chloromethyl)-4-methylquinazolineChloroacetyl chloride, then NH₄OAcHigh yield
Clenbuterol Synthesis (Chlorination)4'-Aminoacetophenone4-Amino-3,5-dichloroacetophenoneChlorineHigh yield

Experimental Protocols

1. Friedländer Synthesis of 1-(2,4-Dimethylquinolin-3-yl)ethanone from this compound

  • Materials: this compound (10 mmol), acetylacetone (12 mmol), FeCl₃·6H₂O (10 mol%), water.

  • Procedure: A mixture of this compound, acetylacetone, and FeCl₃·6H₂O in water is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the precipitate is collected by filtration, washed with water, and dried to afford the product. Recrystallization can be performed for further purification.

2. Claisen-Schmidt Condensation for Chalcone Synthesis from 4'-Aminoacetophenone

  • Materials: 4'-Aminoacetophenone, a substituted aromatic or heteroaromatic aldehyde, sodium hydroxide, ethanol.

  • Procedure: 4'-Aminoacetophenone and the aldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise with stirring. The reaction mixture is stirred at room temperature for a specified time. The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from ethanol.

Signaling Pathways of Synthesized Drugs

The synthetic utility of these precursors is underscored by the biological activity of the molecules they help create.

Linagliptin (from this compound): DPP-4 Inhibition Pathway

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It works by preventing the degradation of incretin hormones like GLP-1 and GIP. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner[10].

G Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Linagliptin Linagliptin Linagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of action of Linagliptin.

Clenbuterol (from 4'-Aminoacetophenone): β2-Adrenergic Receptor Signaling Pathway

Clenbuterol is a β2-adrenergic receptor agonist. Its primary use is as a bronchodilator for asthma. It stimulates β2-adrenergic receptors, leading to the relaxation of smooth muscle in the airways[2].

G Clenbuterol Clenbuterol Beta2_Receptor β2-Adrenergic Receptor Clenbuterol->Beta2_Receptor Binds to G_Protein G Protein Activation Beta2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Smooth_Muscle Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle

References

A Comparative Guide to Analytical Methods for 2'-Aminoacetophenone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2'-Aminoacetophenone (2'-AAP) is crucial in various applications, ranging from flavor and fragrance analysis to pharmaceutical impurity profiling. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a detailed comparison of three common analytical techniques for 2'-AAP quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD).

Comparison of Analytical Method Performance

The choice of an analytical method for the quantification of this compound is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance parameters of HPLC, GC-MS, and HPTLC-FLD based on available literature.

ParameterHPLCGC-MSHPTLC-FLD
**Linearity (R²) **Data not available> 0.9952[1][2]Data not available
Limit of Detection (LOD) Data not available0.01 - 94 µg/L[2][3]0.1 µg/L[4][5]
Limit of Quantification (LOQ) Data not available0.14 - 277 µg/L[2][3]0.3 µg/L[4][5]
Accuracy/Recovery Data not available76.6% to 106.3%[1][2]Near 100%[4][5]
Precision (CV%) Data not available< 12.9%[1][2]Data not available
Sample Throughput ModerateLow to ModerateHigh
Selectivity GoodVery HighGood
Matrix Effect Can be significantCan be significant, often addressed by sample prepCan be significant
Instrumentation Cost ModerateHighLow to Moderate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Column: A Newcrom R1 or C18 column is a suitable choice for the separation.[6][7]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid.[6][7] For applications requiring mass spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.[6][7]

  • Detection: UV detection is a common method for quantifying aromatic compounds like 2'-AAP. The specific wavelength would need to be optimized based on the UV spectrum of this compound.

Further method development and validation would be required to establish linearity, LOD, LOQ, accuracy, and precision for a specific application.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly when coupled with headspace solid-phase microextraction (HS-SPME), is a highly sensitive and selective method for the determination of 2'-AAP, especially in complex matrices like wine and grape derivatives.[1][2][3]

  • Sample Preparation (HS-SPME):

    • Place the sample (e.g., wine, grape juice) in a headspace vial.

    • Add an internal standard (e.g., deuterated 2'-AAP) for accurate quantification.[3]

    • Expose a solid-phase microextraction fiber to the headspace of the sample under controlled temperature and time conditions to adsorb the volatile analytes.

  • Gas Chromatography (GC):

    • Column: A fused silica capillary column is typically used for separation.[1]

    • Injector: The SPME fiber is thermally desorbed in the GC injector.

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate the analytes based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to enhance selectivity and sensitivity for 2'-AAP.[8] Specific ions monitored for 2'-AAP include m/z 92, 120, and 135.[1]

High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD)

HPTLC-FLD offers a rapid and cost-effective alternative for the screening and quantification of 2'-AAP, particularly in wine samples.[4][5]

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample using a suitable solvent like t-butyl methyl ether.[4][5]

    • An internal standard, such as 2-amino-4-methoxyacetophenone, can be used for improved accuracy.[4][5]

    • A basic cleanup step of the extract may be necessary.[4][5]

  • HPTLC:

    • Stationary Phase: HPTLC amino plates are used for the separation.[4][5]

    • Application: The extracted samples and standards are applied to the HPTLC plate as bands.

    • Mobile Phase: A mixture of methylene chloride and toluene (e.g., 7:3, v/v) is used to develop the plate.[4][5]

  • Fluorescence Detection:

    • After development, the plate is dried and dipped in a hexane-paraffin solution to enhance the fluorescence of 2'-AAP.[4][5]

    • The plate is then scanned with a densitometer at an excitation wavelength of 366 nm and an emission wavelength above 400 nm.[4][5]

Validation of Analytical Methods Workflow

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Validation Method Validation cluster_Lifecycle Method Lifecycle Management ATP Define Analytical Target Profile (ATP) Method_Development Method Development & Optimization ATP->Method_Development Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Use Routine Use Robustness->Routine_Use Method_Transfer Method Transfer Routine_Use->Method_Transfer Continuous_Monitoring Continuous Monitoring & Re-validation Routine_Use->Continuous_Monitoring

Caption: General workflow for the validation of an analytical method.

Conclusion

The choice of an analytical method for the quantification of this compound should be based on a thorough evaluation of the specific requirements of the analysis.

  • GC-MS stands out for its high sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices where high accuracy is required. The use of an internal standard in a stable isotope dilution assay further enhances its reliability.[3]

  • HPTLC-FLD provides a high-throughput and cost-effective alternative, which is particularly suitable for rapid screening purposes. Its sensitivity is comparable to that of GC-MS for certain applications.[4][5]

  • HPLC offers a versatile platform, but a fully validated method for 2'-AAP with comprehensive performance data is not as readily documented in the scientific literature compared to GC-MS and HPTLC-FLD. Further method development and validation are necessary to establish it as a routine method for 2'-AAP quantification.

For researchers and drug development professionals, the detailed protocols and comparative data presented in this guide will aid in the selection and implementation of the most appropriate analytical method for their specific needs, ensuring the generation of high-quality, reliable data.

References

A Comparative Spectroscopic Analysis of 2'-, 3'-, and 4'-Aminoacetophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three positional isomers of aminoacetophenone: 2'-aminoacetophenone, 3'-aminoacetophenone, and 4'-aminoacetophenone. The differentiation of these isomers is crucial in various fields, including synthetic chemistry, pharmacology, and materials science, where precise structural confirmation is paramount. This document summarizes key quantitative data from various spectroscopic techniques and provides standardized experimental protocols for reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of the three aminoacetophenone isomers, providing a basis for their identification and differentiation.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃~2.6 (s, 3H, -COCH₃) , ~6.2 (br s, 2H, -NH₂) , ~6.6-6.7 (m, 2H, Ar-H) , ~7.2-7.4 (m, 1H, Ar-H) , ~7.7 (dd, 1H, Ar-H) [1][2]
3'-Aminoacetophenone CDCl₃~2.5 (s, 3H, -COCH₃) , ~3.9 (br s, 2H, -NH₂) , ~6.8-6.9 (m, 1H, Ar-H) , ~7.2-7.3 (m, 2H, Ar-H) , ~7.3-7.4 (m, 1H, Ar-H) [3]
4'-Aminoacetophenone CDCl₃~2.5 (s, 3H, -COCH₃) , ~4.1 (br s, 2H, -NH₂) , ~6.6 (d, 2H, Ar-H) , ~7.8 (d, 2H, Ar-H) [4]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃~28.3 (-CH₃) , ~116.6 (Ar-C) , ~118.7 (Ar-C) , ~120.0 (Ar-C) , ~131.2 (Ar-C) , ~134.4 (Ar-C) , ~150.9 (Ar-C-NH₂) , ~200.5 (C=O) [5][6]
3'-Aminoacetophenone CDCl₃~26.7 (-CH₃) , ~113.9 (Ar-C) , ~119.3 (Ar-C) , ~121.6 (Ar-C) , ~129.4 (Ar-C) , ~138.2 (Ar-C) , ~146.8 (Ar-C-NH₂) , ~198.5 (C=O) [7]
4'-Aminoacetophenone CDCl₃~26.1 (-CH₃) , ~113.8 (Ar-C) , ~127.9 (Ar-C) , ~130.7 (Ar-C) , ~150.5 (Ar-C-NH₂) , ~196.6 (C=O) [8]

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies)

CompoundSample PhaseWavenumber (cm⁻¹)Assignment
This compound Solid~3300-3500N-H stretch
~1640-1660C=O stretch
~1580-1620N-H bend & C=C stretch
3'-Aminoacetophenone Solid~3300-3500N-H stretch[9]
~1660-1680C=O stretch
~1590-1630N-H bend & C=C stretch[10]
4'-Aminoacetophenone Solid~3200-3450N-H stretch[11]
~1630-1650C=O stretch[12]
~1590-1610N-H bend & C=C stretch[13][14]

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound EI135120, 92, 65
3'-Aminoacetophenone EI135[7]120, 92, 65[7]
4'-Aminoacetophenone EI135[15][16]120, 92, 65[15][17]

Experimental Protocols

The data presented in this guide can be obtained using the following standard experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the aminoacetophenone isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in an NMR tube.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the aminoacetophenone isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Aminoacetophenone Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis isomer2 This compound NMR NMR Spectroscopy (¹H and ¹³C) isomer2->NMR IR IR Spectroscopy isomer2->IR MS Mass Spectrometry isomer2->MS isomer3 3'-Aminoacetophenone isomer3->NMR isomer3->IR isomer3->MS isomer4 4'-Aminoacetophenone isomer4->NMR isomer4->IR isomer4->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Comparison Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

References

A Comparative Guide to Alternative Reagents for 2'-Aminoacetophenone in Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis is a cornerstone reaction in medicinal chemistry for the construction of the quinoline scaffold, a privileged structure in a multitude of pharmacologically active compounds. The classical approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While 2'-aminoacetophenone is a commonly employed reagent, its availability can be limited, and its reactivity profile may not be optimal for all desired quinoline substitution patterns. This guide provides a comprehensive comparison of viable alternative starting materials, offering experimental data and detailed protocols to aid researchers in selecting the most suitable reagent for their synthetic needs.

Performance Comparison of Starting Materials

The selection of a starting material for the Friedländer synthesis significantly impacts reaction efficiency, scope, and conditions. Below is a comparative summary of the most common alternatives to this compound.

Starting MaterialKey AdvantagesKey DisadvantagesTypical Yields (%)
This compound Readily available (benchmark)Limited substitution patterns commercially available70-95
2-Aminobenzaldehydes Classical and versatile reagentOften unstable and not widely commercially available80-98
2-Aminobenzyl Alcohols Stable precursors, in situ oxidationRequires an oxidative step, potentially adding complexity75-90
2-Nitrobenzaldehydes More accessible than amino-derivativesRequires in situ reduction, potential for side reactions70-90
Isatin (Pfitzinger Reaction) Stable, readily available, yields quinoline-4-carboxylic acidsRequires strong basic conditions, decarboxylation may be needed60-85
Anthranilic Acids (Niementowski Reaction) Commercially available with diverse substitutionsHigh temperatures often required, can result in lower yields40-70
2-Aminobenzonitrile Versatile precursor for 4-aminoquinolinesRequires specific cyclization conditions75-85

Experimental Protocols

Detailed methodologies for the synthesis of a representative quinoline derivative using each alternative reagent are provided below. These protocols are intended as a starting point and may require optimization for different substrates.

Protocol 1: From this compound (Benchmark)

Reaction: Synthesis of 2-methyl-4-phenylquinoline

  • Reagents: this compound (1 mmol), Phenylacetylene (1.2 mmol), and a suitable catalyst (e.g., Lewis acid).

  • Procedure: To a solution of this compound in a suitable solvent (e.g., toluene), add the catalyst. Heat the mixture to the desired temperature (e.g., 110 °C) and then add phenylacetylene dropwise. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, dilute with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: From 2-Aminobenzaldehyde

Reaction: Synthesis of 2,4-diphenylquinoline

  • Reagents: 2-Aminobenzaldehyde (1 mmol), Deoxybenzoin (1 mmol), and a catalyst (e.g., KOH).

  • Procedure: A mixture of 2-aminobenzaldehyde and deoxybenzoin in ethanol is treated with a catalytic amount of potassium hydroxide. The mixture is refluxed for 3-4 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the pure quinoline.

Protocol 3: From 2-Aminobenzyl Alcohol (In situ Oxidation)

Reaction: Synthesis of 2-phenylquinoline

  • Reagents: 2-Aminobenzyl alcohol (1 mmol), Acetophenone (1.2 mmol), Oxidant (e.g., MnO₂ or air), and a base (e.g., KOH).

  • Procedure: To a solution of 2-aminobenzyl alcohol and acetophenone in a high-boiling solvent like toluene or xylene, add the oxidant and a catalytic amount of base. Heat the mixture at reflux with a Dean-Stark trap to remove water. Monitor the reaction progress. After completion, the reaction mixture is cooled, filtered to remove the oxidant, and the solvent is evaporated. The residue is then purified.

Protocol 4: From 2-Nitrobenzaldehyde (In situ Reduction)

Reaction: Synthesis of 3-methyl-2-phenylquinoline

  • Reagents: 2-Nitrobenzaldehyde (1 mmol), Propiophenone (1.1 mmol), and a reducing agent (e.g., Fe/HCl or SnCl₂).

  • Procedure: A mixture of 2-nitrobenzaldehyde and propiophenone in a solvent like ethanol or acetic acid is treated with the reducing agent in portions. The reaction is then heated to reflux for several hours. After the reduction of the nitro group and subsequent cyclization, the reaction is cooled, neutralized with a base, and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified.[1]

Protocol 5: From Isatin (Pfitzinger Reaction)

Reaction: Synthesis of 2-methylquinoline-4-carboxylic acid

  • Reagents: Isatin (1 mmol), Acetone (excess), and a strong base (e.g., 33% aqueous KOH).

  • Procedure: Isatin is dissolved in the aqueous KOH solution, and then acetone is added. The mixture is heated at reflux for 12-24 hours. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried.[2]

Protocol 6: From Anthranilic Acid (Niementowski Reaction)

Reaction: Synthesis of 4-hydroxy-2-phenylquinoline

  • Reagents: Anthranilic acid (1 mmol) and Acetophenone (1.2 mmol).

  • Procedure: A mixture of anthranilic acid and acetophenone is heated at a high temperature (typically 130-200 °C) for several hours. The reaction is often carried out without a solvent. After cooling, the solidified reaction mass is triturated with a suitable solvent (e.g., ethanol) to isolate the product.[3]

Protocol 7: From 2-Aminobenzonitrile

Reaction: Synthesis of 4-amino-2-methylquinoline

  • Reagents: 2-Aminobenzonitrile (1 mmol), Acetone (excess), and a strong base (e.g., sodium ethoxide).

  • Procedure: 2-Aminobenzonitrile is reacted with an excess of a ketone, such as acetone, in the presence of a strong base in a suitable solvent like ethanol. The reaction mixture is heated under reflux. The cyclization proceeds via the Thorpe-Ziegler reaction mechanism. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction after neutralization.

Reaction Pathways and Mechanisms

The Friedländer synthesis and its variations proceed through different intermediates, which can influence the final product and reaction efficiency. The following diagrams illustrate the generalized workflows and specific reaction pathways for each class of starting material.

Friedlander_Workflow cluster_start Starting Material Selection cluster_reaction Reaction Conditions cluster_process Synthesis & Workup cluster_product Final Product start_aap This compound reaction_conditions Solvent, Catalyst, Temperature start_aap->reaction_conditions start_aab 2-Aminobenzaldehyde start_aab->reaction_conditions start_aba 2-Aminobenzyl Alcohol start_aba->reaction_conditions start_nab 2-Nitrobenzaldehyde start_nab->reaction_conditions start_isatin Isatin start_isatin->reaction_conditions start_aa Anthranilic Acid start_aa->reaction_conditions start_abn 2-Aminobenzonitrile start_abn->reaction_conditions synthesis Condensation & Cyclization reaction_conditions->synthesis workup Isolation & Purification synthesis->workup product Substituted Quinoline workup->product

Caption: Generalized workflow for Friedländer and related quinoline syntheses.

Reaction_Pathways cluster_friedlander Classic Friedländer cluster_insitu In Situ Generation cluster_pfitzinger Pfitzinger Reaction cluster_niementowski Niementowski Reaction A 2-Aminoaryl Ketone/Aldehyde C Aldol/Knoevenagel Condensation A->C B α-Methylene Ketone/Aldehyde B->C L Condensation & Cyclization B->L O Condensation with Ketone/Aldehyde B->O D Cyclization & Dehydration C->D E Quinoline D->E F 2-Nitroaryl/ 2-Aminoaryl Alcohol G Reduction/ Oxidation F->G H 2-Aminoaryl Ketone/Aldehyde G->H I Isatin J Base-catalyzed Ring Opening I->J K Isatic Acid J->K K->L M Quinoline-4- carboxylic Acid L->M N Anthranilic Acid N->O P Cyclization & Dehydration (High Temp) O->P Q 4-Hydroxyquinoline P->Q

Caption: Comparative reaction pathways for quinoline synthesis.

Conclusion

The choice of starting material for the Friedländer synthesis is a critical decision that influences the overall efficiency and applicability of the reaction. While this compound remains a valuable reagent, its limitations necessitate the exploration of alternatives. 2-Aminobenzaldehydes offer high reactivity but suffer from instability. In situ generation from more stable precursors like 2-aminobenzyl alcohols or 2-nitrobenzaldehydes provides a practical solution. For the synthesis of quinolines with specific functionalities, the Pfitzinger and Niementowski reactions, utilizing isatin and anthranilic acid respectively, are powerful alternatives. Finally, 2-aminobenzonitrile opens a pathway to valuable 4-aminoquinoline derivatives. By understanding the advantages and disadvantages of each approach, and with the aid of the provided experimental protocols, researchers can make informed decisions to successfully synthesize a diverse range of quinoline derivatives for their drug discovery and development programs.

References

Efficacy of different catalysts in 2'-Aminoacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts in the Synthesis of 2'-Aminoacetophenone

For researchers and professionals in drug development and organic synthesis, the efficient production of this compound, a key intermediate, is of significant interest. The catalytic reduction of 2'-nitroacetophenone stands out as a primary synthetic route. This guide provides an objective comparison of the efficacy of different catalysts for this transformation, supported by experimental data and detailed protocols.

Performance Comparison of Catalysts

The choice of catalyst profoundly impacts the yield, selectivity, and reaction conditions for the synthesis of this compound from 2'-nitroacetophenone. The following table summarizes the performance of commonly employed catalysts.

CatalystSubstrateProduct(s)Yield/SelectivityReaction ConditionsSource
Palladium on Carbon (Pd/C) 2'-NitroacetophenoneThis compound, 1-IndolinoneHigh selectivity to aminoacetophenones for meta and para isomers. For the ortho isomer, 1-indolinone is a notable byproduct with ~10% selectivity.[1]Liquid phase hydrogenation.[1]
Platinum Oxide (PtO₂) 2'-NitroacetophenoneThis compoundGood yields.Hydrogenation.[2]
Raney Nickel 2'-NitroacetophenoneIncomplete reduction of the nitro group.Low yield of the desired product.Hydrogenation.[2]
Ruthenium on Titania (Ru/TiO₂) 4-Nitroacetophenone4-Aminoacetophenone99.9% selectivity.Normal temperature and atmospheric hydrogen pressure.[3][4]
Gold on Alumina (Au/Al₂O₃) Substituted NitrobenzenesCorresponding AminesHigh selectivity for the reduction of the nitro group while preserving the carbonyl group.Liquid-phase hydrogenation.[5]

Note: While some data pertains to isomers of 2'-nitroacetophenone, it provides valuable insights into the catalyst's general behavior in reducing a nitro group in the presence of a ketone.

Experimental Workflow

The general experimental workflow for the catalytic hydrogenation of 2'-nitroacetophenone to this compound is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve 2'-Nitroacetophenone in a suitable solvent catalyst Add Catalyst (e.g., Pd/C, PtO₂) start->catalyst reactor Place in Hydrogenation Reactor catalyst->reactor hydrogen Introduce Hydrogen Gas (at desired pressure) reactor->hydrogen agitate Agitate and Heat (if required) hydrogen->agitate monitor Monitor Reaction Progress (e.g., TLC, GC, HPLC) agitate->monitor filter Filter to Remove Catalyst monitor->filter Upon Completion concentrate Concentrate the Filtrate filter->concentrate purify Purify the Crude Product (e.g., Crystallization, Chromatography) concentrate->purify characterize Characterize the Product (e.g., NMR, IR, MS) purify->characterize end This compound characterize->end

General experimental workflow for the catalytic hydrogenation of 2'-nitroacetophenone.

Experimental Protocols

Detailed methodologies for the catalytic reduction of 2'-nitroacetophenone are provided below.

Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on the general procedure for the hydrogenation of nitroacetophenones.

  • Materials: 2'-nitroacetophenone, Palladium on Carbon (e.g., 5% or 10% Pd/C), suitable solvent (e.g., ethanol, ethyl acetate), hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 2'-nitroacetophenone in the chosen solvent.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-10 mol% of the substrate.

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by crystallization or column chromatography. It is important to note that with 2'-nitroacetophenone as the substrate, the formation of 1-indolinone as a byproduct can occur with a selectivity of around 10%.[1]

Hydrogenation using Platinum Oxide (Adam's Catalyst)

This protocol is adapted from general procedures for platinum-catalyzed hydrogenations.

  • Materials: 2'-nitroacetophenone, Platinum Oxide (PtO₂), solvent (e.g., ethanol, acetic acid), hydrogen gas.

  • Procedure:

    • To a solution of 2'-nitroacetophenone in the chosen solvent in a hydrogenation flask, add the Platinum Oxide catalyst.

    • Connect the flask to a hydrogenation apparatus.

    • Evacuate the flask and refill with hydrogen gas. Repeat this cycle several times.

    • Stir the mixture under a positive pressure of hydrogen (typically 1-4 atm).

    • The reaction progress can be monitored by the cessation of hydrogen uptake.

    • Once the reaction is complete, vent the excess hydrogen and purge the system with an inert gas.

    • Remove the catalyst by filtration through celite.

    • Rinse the celite pad with the solvent.

    • The solvent is removed under reduced pressure to yield the product. This method is reported to give good yields of this compound.[2]

Attempted Hydrogenation using Raney Nickel

Based on literature reports, the use of Raney Nickel for the reduction of 2'-nitroacetophenone is not recommended due to incomplete reaction.[2]

  • Observation: Hydrogenation in the presence of Raney Nickel has been shown to result in the incomplete reduction of the nitro group, leading to low yields of the desired this compound.[2] Therefore, this catalyst is considered inefficient for this specific transformation.

Signaling Pathways and Logical Relationships

The synthesis of this compound via the reduction of 2'-nitroacetophenone follows a direct transformation pathway. The logical relationship between the starting material, catalyst, and product is illustrated below.

G cluster_catalyst Catalyst cluster_output Product start 2'-Nitroacetophenone catalyst Pd/C or PtO₂ h2 Hydrogen (H₂) end This compound catalyst->end Catalyzes Reduction

Catalytic reduction of 2'-nitroacetophenone.

References

A Comparative Analysis of the Biological Activities of Aminoacetophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the three structural isomers of aminoacetophenone: ortho-aminoacetophenone (o-AA), meta-aminoacetophenone (m-AA), and para-aminoacetophenone (p-AA). The position of the amino group on the acetophenone scaffold significantly influences the molecule's physicochemical properties and, consequently, its biological profile. This document summarizes key findings on their antimicrobial, antioxidant, and enzyme inhibitory activities, supported by experimental data where available, and provides detailed protocols for relevant assays.

Comparative Biological Activity

While direct comparative studies on the biological activities of the three aminoacetophenone isomers are limited, existing research on the individual isomers and their derivatives allows for a preliminary assessment of their potential. The following sections summarize the known activities, highlighting the influence of the amino group's position.

Antimicrobial and Antifungal Activity

Derivatives of aminoacetophenones have been the primary focus of antimicrobial studies. Notably, chalcones and Schiff bases synthesized from p-aminoacetophenone have demonstrated significant antibacterial and antifungal properties. For instance, azo dyes derived from 4-Aminoacetophenone have been explored for their inhibitory activities against S. aureus, Pseudomonas, and E. coli[1]. Similarly, various other synthesized compounds using 4-aminoacetophenone as a precursor have been tested against several bacterial strains[1].

o-Aminoacetophenone is a known biomarker for Pseudomonas aeruginosa infections, indicating its production by this bacterium, though this does not directly describe its antimicrobial activity against other organisms.

Information regarding the direct antimicrobial or antifungal activity of m-aminoacetophenone is less prevalent in the reviewed literature, with more focus on its use as a building block in the synthesis of other potentially bioactive molecules.

Antioxidant Activity

The antioxidant potential of aminoacetophenone isomers is an area of interest. While direct comparative data is scarce, studies on related structures suggest that the position of the amino group is crucial. For instance, the antioxidant activity of acetophenone benzoylhydrazones has been investigated, demonstrating the potential of the acetophenone scaffold in designing antioxidant agents[2]. The amino group, being an electron-donating group, can influence the radical scavenging ability of the molecule. A systematic comparative study is required to quantify and compare the antioxidant capacities of the three isomers.

Enzyme Inhibitory Activity

One of the most distinct comparative findings relates to tyrosinase inhibition. A study on the structure-based modification of 3- and 4-aminoacetophenones revealed a profound change in their activity on tyrosinase. While many of their derivatives act as potent inhibitors, m-aminoacetophenone (3-aminoacetophenone) and p-aminoacetophenone (4-aminoacetophenone) themselves were found to be activators of tyrosinase activity . This highlights a critical difference in their interaction with the enzyme's active site compared to their derivatives. Derivatives of 4-aminoacetophenone have been shown to be potent tyrosinase inhibitors, in some cases surpassing the activity of the well-known inhibitor, kojic acid[3][4].

Furthermore, p-aminoacetophenone is known to be a powerful methemoglobin-former in vivo, indicating an interaction with physiological enzyme systems[5].

Data Summary

Due to the limited number of direct comparative studies, a comprehensive quantitative comparison table is not feasible at this time. The table below summarizes the key qualitative findings for each isomer.

Biological ActivityOrtho-Aminoacetophenone (o-AA)Meta-Aminoacetophenone (m-AA)Para-Aminoacetophenone (p-AA)
Antimicrobial Biomarker for P. aeruginosaLimited direct data available.Precursor for compounds with activity against S. aureus, Pseudomonas, and E. coli[1].
Antifungal Limited direct data available.Limited direct data available.Precursor for antifungal compounds.
Antioxidant Limited direct data available.Limited direct data available.Derivatives show antioxidant potential.
Enzyme Inhibition Limited direct data available.Tyrosinase Activator Tyrosinase Activator ; Precursor for potent tyrosinase inhibitors[3][4]; Powerful methemoglobin-former[5].
Other --Precursor for anti-inflammatory compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further comparative research.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Prepare serial dilutions of aminoacetophenone isomers in a 96-well microtiter plate. inoculate Inoculate each well with the microbial suspension. start->inoculate inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). inoculum->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). inoculate->incubate observe Visually inspect for turbidity or measure absorbance to determine growth. incubate->observe mic The MIC is the lowest concentration with no visible growth. observe->mic

Workflow for MIC determination.

Materials:

  • Aminoacetophenone isomers (o-, m-, p-AA)

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth)

  • Microbial culture

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare a stock solution of each aminoacetophenone isomer in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of each isomer stock solution with the growth medium to achieve a range of concentrations.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it in the growth medium.

  • Add the diluted inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.

  • Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • After incubation, determine the MIC by visually observing the lowest concentration of the compound that inhibits visible growth (i.e., no turbidity). Alternatively, absorbance can be measured using a plate reader.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis sample_prep Prepare different concentrations of aminoacetophenone isomers. mix Mix the sample solutions with the DPPH solution. sample_prep->mix dpph_prep Prepare a fresh solution of DPPH in methanol. dpph_prep->mix incubate Incubate in the dark at room temperature (e.g., 30 minutes). mix->incubate measure Measure the absorbance at 517 nm using a spectrophotometer. incubate->measure calculate Calculate the percentage of radical scavenging activity. measure->calculate ic50 Determine the IC50 value. calculate->ic50

Workflow for DPPH antioxidant assay.

Materials:

  • Aminoacetophenone isomers

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of each aminoacetophenone isomer in methanol.

  • Add the DPPH solution to each concentration of the isomer solutions. A control containing only methanol and DPPH is also prepared.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each solution at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the isomer.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the enzyme tyrosinase, which is involved in melanin synthesis.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis enzyme_prep Prepare mushroom tyrosinase solution in phosphate buffer. pre_incubate Pre-incubate the enzyme with the sample solutions. enzyme_prep->pre_incubate sample_prep Prepare different concentrations of aminoacetophenone isomers. sample_prep->pre_incubate substrate_prep Prepare L-DOPA solution. add_substrate Initiate the reaction by adding L-DOPA. substrate_prep->add_substrate pre_incubate->add_substrate incubate Incubate at a specific temperature (e.g., 37°C). add_substrate->incubate measure Measure the formation of dopachrome by reading absorbance at 475 nm. incubate->measure calculate Calculate the percentage of tyrosinase inhibition. measure->calculate ic50 Determine the IC50 value. calculate->ic50

Workflow for tyrosinase inhibition assay.

Materials:

  • Aminoacetophenone isomers

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of each aminoacetophenone isomer.

  • In a 96-well plate, add the tyrosinase solution and the isomer solutions to the wells. A control well should contain the enzyme and buffer without the isomer.

  • Pre-incubate the plate for a short period (e.g., 10 minutes) at a specified temperature.

  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at different time points to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined from a dose-response curve.

Structure-Activity Relationship and Future Directions

The position of the amino group (ortho, meta, or para) on the acetophenone ring significantly impacts the electronic distribution and steric hindrance of the molecule, which in turn governs its interaction with biological targets.

  • Para-substitution: The para position often allows for more direct electronic communication between the amino and acetyl groups, which can be crucial for activities like radical scavenging or interaction with enzyme active sites. The accessibility of the para position may also facilitate the synthesis of derivatives.

  • Ortho-substitution: The ortho position can introduce steric hindrance and the potential for intramolecular hydrogen bonding between the amino and acetyl groups, which could significantly alter the molecule's conformation and biological activity.

  • Meta-substitution: The meta position has a different electronic influence compared to the ortho and para positions, which can lead to distinct biological activities, as observed in the case of tyrosinase activation.

Future research should focus on:

  • Direct, side-by-side comparative studies of the antimicrobial, antioxidant, and a broader range of enzyme inhibitory activities of the three aminoacetophenone isomers.

  • Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for the biological activities of substituted aminoacetophenones.

  • Investigation of the mechanisms of action underlying the observed biological activities for each isomer.

This guide provides a foundation for researchers interested in the biological potential of aminoacetophenone isomers. The clear differences in activity, such as the opposing effects on tyrosinase, underscore the importance of isomeric positioning in drug design and development. Further systematic investigation is warranted to fully elucidate the therapeutic potential of these simple yet versatile molecules.

References

Potential Cross-Reactivity of 2'-Aminoacetophenone in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte. This can lead to false-positive results or inaccurate quantification of the target molecule. The basic structure of 2'-Aminoacetophenone, featuring a substituted benzene ring, is a common motif in many pharmaceutical compounds and endogenous molecules, suggesting a potential for cross-reactivity in various immunoassays.

Compounds with structural similarities to the target analyte of an immunoassay can compete for antibody binding sites, leading to inaccurate results.[1][2] The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay and the concentration of the interfering substance.

Potential for Cross-Reactivity of this compound

Given its chemical structure—an acetophenone molecule with an amino group at the 2' position—this compound shares features with various classes of compounds that are known to interfere with immunoassays. The presence of an aromatic amine is a key feature that could lead to non-specific binding.

While direct data is absent, we can infer potential cross-reactivity by examining data from structurally analogous compounds reported to interfere with common drug screening immunoassays. It is crucial to note that this is an indirect comparison and definitive cross-reactivity can only be confirmed through experimental validation.

Comparative Data on Structurally Similar Compounds

The following table summarizes reported cross-reactivity of compounds possessing aromatic amine or similar structural features in common urine drug screen immunoassays. This data is intended to be illustrative of the types of interference that can occur and should not be considered as direct evidence of this compound cross-reactivity. The data has been compiled from various review articles on immunoassay interferences.

Immunoassay TargetInterfering Compound(s) with Structural Similarities to this compoundReported Effect
AmphetaminesLabetalol Metabolite (contains a substituted aromatic ring)False Positive[3]
Tricyclic AntidepressantsQuetiapine (contains a dibenzothiazepine ring system)False Positive
OpiatesQuinolone Antibiotics (contain a bicyclic aromatic structure)False Positive[3]

Note: The structural similarity between these compounds and this compound varies. This table is for informational purposes to highlight the principle of cross-reactivity from compounds with aromatic structures.

Experimental Protocol for Determining Cross-Reactivity

To definitively assess the cross-reactivity of this compound in a specific immunoassay, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a standard method. This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound and calculate its percent cross-reactivity relative to the target analyte.

Materials and Reagents
  • Microtiter plates (96-well)

  • Target analyte (standard)

  • This compound

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Experimental Workflow

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection P1 Coat Plate with Target Antigen P2 Wash Plate P1->P2 P3 Block Plate P2->P3 P4 Wash Plate P3->P4 C1 Prepare Serial Dilutions of Standard and this compound C2 Mix Dilutions with Primary Antibody C1->C2 C3 Add Mixture to Wells C2->C3 C4 Incubate C3->C4 D1 Wash Plate C4->D1 D2 Add Secondary Antibody D1->D2 D3 Incubate D2->D3 D4 Wash Plate D3->D4 D5 Add Substrate D4->D5 D6 Incubate D5->D6 D7 Add Stop Solution D6->D7 D8 Read Absorbance D7->D8 Cross_Reactivity_Assessment Start Is this compound present in samples? Assay Perform Competitive ELISA Start->Assay Yes NoAction No Action Required Start->NoAction No Calculate Determine IC50 and % Cross-Reactivity Assay->Calculate Significant Is Cross-Reactivity Significant? Calculate->Significant Confirm Confirm with a Definitive Method (e.g., LC-MS/MS) Significant->Confirm Yes Significant->NoAction No Consider Consider Assay Modification or Alternative Confirm->Consider

References

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